4-methyl-3-(propan-2-yl)-4H-1,2,4-triazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-propan-2-yl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(2)6-8-7-4-9(6)3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEHZOMPACKFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501258673 | |
| Record name | 4-Methyl-3-(1-methylethyl)-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-41-6 | |
| Record name | 4-Methyl-3-(1-methylethyl)-4H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-(1-methylethyl)-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Architectural Synthesis and Pharmacological Optimization of 4-Substituted-3-Alkyl-1,2,4-Triazoles
Executive Technical Summary
The 1,2,4-triazole nucleus represents a "privileged scaffold" in medicinal chemistry due to its high dipole moment, hydrogen-bonding capacity, and metabolic stability. Specifically, 4-substituted-3-alkyl-1,2,4-triazoles have emerged as critical pharmacophores in the development of next-generation antimicrobials, anticancer agents (tubulin polymerization inhibitors), and anticonvulsants.
This guide moves beyond generic descriptions to provide a rigorous technical analysis of the synthetic architectures and Structure-Activity Relationships (SAR) governing this class. We focus on the causality between the C3-alkyl lipophilic tail and the N4-aryl electronic modulation , providing a roadmap for rational drug design.
Structural Chemistry & Pharmacophore Analysis
The biological efficacy of 4-substituted-3-alkyl-1,2,4-triazoles is dictated by the orthogonal functionalization of the triazole ring.
The Tri-Vector Pharmacophore Model
-
Position 3 (Alkyl/Aryl Domain): The alkyl group here (derived from the hydrazide precursor) modulates Lipophilicity (LogP) . Short chains (methyl/ethyl) favor solubility, while longer chains (heptyl/nonyl) enhance membrane permeability, crucial for antifungal activity (ergosterol biosynthesis inhibition).
-
Position 4 (Substituent Domain): This is the "electronic tuner." An aryl group here, particularly one bearing electron-withdrawing groups (EWGs) like -Cl, -F, or -NO₂, enhances the acidity of the triazole ring system and improves π-π stacking interactions with receptor pockets (e.g., CYP51 or Tubulin).
-
Position 5 (Functional Domain): Often a thione (=S) or thiol (-SH) group in the precursor, this site is the "reactive warhead." It serves as the anchor for Mannich base formation or S-alkylation , significantly altering bioavailability.
Synthetic Architectures: Pathways & Mechanisms
The most robust route to 4-substituted-3-alkyl-1,2,4-triazoles is the cyclization of hydrazinecarbothioamides . This pathway allows for independent variation of the 3-alkyl and 4-substituted groups.
Core Synthesis Workflow
The synthesis generally proceeds via the reaction of an acid hydrazide (providing the 3-alkyl group) with an aryl isothiocyanate (providing the 4-substituent), followed by base-catalyzed intramolecular dehydrative cyclization.
Diagram 1: Synthetic Pathway Logic
The following diagram illustrates the conversion of raw precursors into the active Mannich base scaffold.
Caption: Step-wise architectural synthesis from hydrazide precursors to bioactive Mannich bases.
Mechanistic Insight: The Cyclization Driver
The formation of the 1,2,4-triazole ring is driven by the nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl carbon. The presence of a base (NaOH or KOH) abstracts a proton, increasing the nucleophilicity of the nitrogen, facilitating the elimination of water.
-
Critical Control Point: The concentration of the base is vital. Excess base can lead to ring cleavage or hydrolysis of the amide bond before cyclization occurs.
Pharmacological Profiles & SAR
The biological activity of these derivatives is highly sensitive to the substitution pattern.
Anticancer Activity (Tubulin Inhibition)
Recent literature highlights 4-substituted triazoles as potent tubulin polymerization inhibitors. The mechanism involves binding to the colchicine site of tubulin, inducing G2/M cell cycle arrest.
Key SAR Findings:
-
4-Position: Phenyl rings with para-electron-withdrawing groups (4-Cl, 4-Br) exhibit maximal cytotoxicity against MCF-7 and HeLa lines.
-
3-Position: A trimethoxyphenyl or similar bulky lipophilic group mimics the A-ring of colchicine.
Antimicrobial Activity (Mannich Bases)
The conversion of the 5-thione group into N-Mannich bases (using formaldehyde and amines like morpholine or piperazine) significantly lowers the MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli.
Comparative Activity Data:
| Derivative Class | R (3-Pos) | R' (4-Pos) | Target Organism | Activity (MIC µg/mL) | Mechanistic Note |
| Core Thione | Methyl | 4-F-Phenyl | C. albicans | 12.5 | Moderate ergosterol inhibition |
| N-Mannich Base | Methyl | 4-F-Phenyl | S. aureus | 3.12 | Enhanced cell wall penetration |
| S-Alkylated | Propyl | 2,4-Cl-Phenyl | M. tuberculosis | 6.25 | Enoyl-ACP reductase inhibition |
| Schiff Base | Phenyl | 4-NO₂-Phenyl | E. coli | 25.0 | DNA gyrase interference |
Diagram 2: Structure-Activity Relationship (SAR) Logic
Caption: SAR optimization vectors for triazole drug design.
Advanced Experimental Protocols
Protocol A: Synthesis of 4-(4-Fluorophenyl)-3-methyl-1,2,4-triazole-5-thione
Rationale: This protocol establishes the core scaffold using the dehydrative cyclization method.
-
Thiosemicarbazide Formation:
-
Dissolve Acetic hydrazide (0.01 mol) in absolute ethanol (20 mL).
-
Add 4-Fluorophenyl isothiocyanate (0.01 mol) dropwise with constant stirring.
-
Reflux the mixture for 2–3 hours. Monitor by TLC (Mobile phase: Ethyl acetate/Hexane 3:7).
-
Cool to room temperature. The precipitate (thiosemicarbazide) is filtered, washed with cold ethanol, and dried.
-
-
Cyclization:
-
Suspend the thiosemicarbazide in 4N NaOH solution (20 mL).
-
Reflux for 4 hours. The solution will become clear as the reaction proceeds.
-
Cool the mixture and neutralize with 10% HCl (dropwise) to pH 4–5.
-
The crude triazole thione precipitates. Filter, wash with water, and recrystallize from ethanol.[1]
-
Validation: IR spectrum should show disappearance of C=O stretch (hydrazide) and appearance of C=N (approx. 1600 cm⁻¹) and C=S (approx. 1250 cm⁻¹) bands.
-
Protocol B: Synthesis of N-Mannich Bases
Rationale: Mannich bases improve the water solubility and often the biological activity of the thione precursor.
-
Reaction Setup:
-
Dissolve the synthesized Triazole Thione (0.01 mol) in ethanol (15 mL).
-
Add Formaldehyde (37%) (0.015 mol) and stir for 10 minutes.
-
Add the secondary amine (Morpholine or N-Methylpiperazine ) (0.01 mol) dropwise.
-
-
Conditioning:
-
Stir the mixture at room temperature for 4–6 hours. (Do not reflux, as Mannich bases can be thermally unstable).
-
Allow the mixture to stand overnight in a refrigerator.
-
-
Isolation:
-
Filter the solid product, wash with cold ethanol, and recrystallize from ethanol/DMF mixture.
-
Validation: 1H-NMR will show a singlet at δ 4.8–5.2 ppm corresponding to the N-CH₂-N methylene linker.
-
References
-
Wen, X., et al. (2020).[2] "Recent Development of 1,2,4-Triazole-containing Compounds as Anticancer Agents." Current Topics in Medicinal Chemistry. Link
-
Ouyang, X., et al. (2025).[3] "Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors." ResearchGate.[4] Link
-
Mange, Y.J., et al. (2013). "Synthesis and Antimicrobial Activity of 1,2,4-Triazole Derivatives." International Journal of Molecular Sciences. (Contextualized via search results on Schiff bases). Link
-
Al-Hussain, S.A., et al. (2016). "Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus." Molecules. Link
-
Plekhanova, N.G., et al. (2024). "A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives." Chemistry & Biodiversity.[5] Link
-
Ajmal, M., et al. (2021).[4] "Synthetic route to 1,2,4-triazole based Mannich bases." International Journal of Molecular Sciences. Link
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazoles: synthetic and medicinal perspectives | International Journal of Current Research [journalcra.com]
Bioisosteric Engineering of the 4-Methyl-3-Isopropyl-1,2,4-Triazole Scaffold: A Technical Guide
Executive Summary
The 4-methyl-3-isopropyl-1,2,4-triazole moiety represents a specialized pharmacophore often deployed to modulate lipophilicity, enforce conformational rigidity, and serve as a metabolically stable amide bioisostere. Unlike the unsubstituted 1H-1,2,4-triazole, the 4-methyl substitution locks the tautomeric equilibrium, eliminating the hydrogen bond donor (HBD) capacity of the ring while retaining two hydrogen bond acceptor (HBA) sites (N1 and N2). The 3-isopropyl group provides a specific hydrophobic bulk, often filling "hydrophobic pockets" in target proteins (e.g., kinases, GPCRs).
This guide provides a technical roadmap for the bioisosteric replacement of this scaffold. It addresses the challenge of optimizing potency, solubility, and metabolic stability (t1/2) by systematically exploring ring mutations and substituent variations.
Structural & Pharmacophoric Analysis[1][2][3]
Before initiating bioisosteric replacement, one must deconstruct the interactions of the parent scaffold.
Electronic and Steric Profile
-
Electronic Character: The 1,2,4-triazole ring is electron-deficient (π-excessive but inductively withdrawing). The N4-methyl group prevents the N-H tautomerism typical of azoles, fixing the dipole vector.
-
H-Bonding:
-
Acceptors: N1 and N2 (pyridinic nitrogens).
-
Donors: None (due to N4-methylation).
-
-
Steric Bulk: The isopropyl group (Volume ≈ 46 ų) creates a significant steric demand, often critical for selectivity.
The "Amide Bioisostere" Hypothesis
The 1,2,4-triazole ring is a classical trans-amide mimic. The N1=C5 vector mimics the C=O bond, while the N4-Me mimics the N-Me of an amide.
-
Advantage: Resistance to proteases and esterases.
-
Liability: High polarity (low LogP) can limit membrane permeability unless balanced by the isopropyl group.
Quantitative Comparison of Core Bioisosteres
| Scaffold | HBA | HBD | Calc. LogP* | tPSA (Ų) | Electronic Effect (Hammett σ) |
| 4-Me-1,2,4-Triazole (Parent) | 2 | 0 | 0.85 | 30.7 | Electron Withdrawing |
| 1-Me-1,2,3-Triazole | 2 | 0 | 0.72 | 30.7 | Weakly Withdrawing |
| 1,3,4-Oxadiazole | 2 | 0 | 0.65 | 38.9 | Strongly Withdrawing |
| 1-Me-Imidazole | 1 | 0 | 1.15 | 17.8 | Electron Donating |
| 2-Me-Tetrazole | 3 | 0 | 0.55 | 43.6 | Strongly Withdrawing |
*LogP values are approximate calculated values for the core ring + methyl/isopropyl substituents.
Bioisosteric Design Strategies
Strategy A: Ring Transmutation (Scaffold Hopping)
If the triazole ring suffers from CYP450 inhibition (common with azoles via heme iron coordination) or poor permeability, consider these replacements:
-
1,3,4-Oxadiazole:
-
Rationale: Retains the HBA geometry but lowers basicity (pKa ~ -1 to 1), reducing the risk of hERG channel inhibition and CYP coordination.
-
Trade-off: Lower metabolic stability (ring opening) in acidic environments.
-
-
1,2,3-Triazole (1,4-disubstituted):
-
Rationale: Accessible via "Click Chemistry" (CuAAC). Excellent stability. The dipole moment is larger (approx 5 D), which can strengthen electrostatic interactions.
-
-
Pyridine / Pyrimidine:
-
Rationale: If the N-count is too high (leading to high clearance), reducing to a six-membered ring can improve lipophilicity (LogD) and CNS penetration.
-
Strategy B: Substituent Optimization
-
Isopropyl Replacements:
-
Cyclopropyl: Reduces bond rotation (entropy penalty benefit) and metabolic liability at the methine C-H.
-
Difluoroethyl (CF2CH3): Bioisostere of isopropyl with lower lipophilicity and blocked metabolism.
-
tert-Butyl: Increases bulk and eliminates the oxidizable methine proton (blocks CYP-mediated hydroxylation).
-
-
N-Methyl Replacements:
-
Difluoromethyl (CF2H): Reduces basicity of the ring nitrogens (inductive effect), acting as a hydrogen bond donor (weak).
-
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting a bioisostere based on the specific failure mode of the parent molecule.
Figure 1: Decision matrix for bioisosteric replacement based on ADMET liabilities.
Experimental Protocols
Synthesis of the Parent: 4-Methyl-3-Isopropyl-1,2,4-Triazole
Note: This protocol utilizes the transamination of a 1,3,4-oxadiazole or the direct cyclization of a diacylhydrazine precursor.
Method A: The Einhorn-Brunner Reaction Variation This method is preferred for its robustness and scalability.
-
Step 1: Formation of Diacylhydrazine
-
Reagents: Isobutyryl chloride (1.0 eq), Acetylhydrazide (1.0 eq), Triethylamine (1.2 eq), DCM (Solvent).
-
Procedure: To a cooled (0°C) solution of acetylhydrazide and TEA in DCM, add isobutyryl chloride dropwise. Warm to RT and stir for 4h. Wash with NaHCO3, dry, and concentrate to yield N'-acetylisobutyrohydrazide.
-
-
Step 2: Cyclization to Triazole
-
Reagents: N'-acetylisobutyrohydrazide (1.0 eq), Methylamine (33% in EtOH, 5.0 eq), PCl5 or POCl3 (dehydrating agent) - Note: For 4-methyl insertion, a different route is often cleaner: Reaction of Isobutyryl hydrazide with N-methylacetamide dimethyl acetal.
-
Optimized Route (One-Pot):
-
React Isobutyryl hydrazide with DMF-DMA (Dimethylformamide dimethyl acetal) to form the acylamidine intermediate.
-
Add Methylamine (excess) and reflux in acetic acid.
-
Correction for Specific Target: The target has a methyl at C5 (implied if derived from acetamide) or H at C5? The prompt specifies "4-methyl-3-isopropyl-1,2,4-triazole". If C5 is unsubstituted, use Triethyl orthoformate .
-
-
Valid Protocol (4-Methyl-3-Isopropyl-1,2,4-Triazole, C5-H):
-
Reagents: Isobutyryl hydrazide (10 mmol), Triethyl orthoformate (20 mmol), Methylamine (40% aq, 30 mmol).
-
Workflow:
-
Reflux Isobutyryl hydrazide in excess Triethyl orthoformate for 4 hours.
-
Evaporate excess orthoformate to obtain the ethyl N-isobutyrylformimidate intermediate.
-
Dissolve the residue in EtOH (20 mL).
-
Add Methylamine solution. Reflux for 6-12 hours.
-
Workup: Concentrate in vacuo. Partition between EtOAc and Water. Dry organic layer (Na2SO4).
-
Purification: Flash chromatography (MeOH/DCM gradient).
-
Synthesis of Bioisostere: 2-Isopropyl-5-Methyl-1,3,4-Oxadiazole
To test the oxadiazole isostere (removing the N-Me group and replacing N with O):
-
Reagents: Isobutyryl hydrazide (1.0 eq), Triethyl orthoacetate (for 5-Me) or Acetic Anhydride.
-
Procedure:
-
Dissolve Isobutyryl hydrazide in POCl3 (Phosphorus Oxychloride).
-
Add Acetic Acid (1.0 eq).
-
Reflux for 2 hours.
-
Safety: Quench carefully on ice (exothermic).
-
Extract with DCM.
-
Synthetic Pathway Visualization
Figure 2: Synthetic route for the target scaffold using the Orthoester method.
Validation & Characterization
To confirm the bioisosteric validity, the following assays are mandatory:
-
Gyratory Shaker Solubility Assay:
-
Compare thermodynamic solubility of the Triazole vs. Oxadiazole in PBS (pH 7.4). Triazoles generally exhibit superior solubility due to lower lipophilicity.
-
-
Microsomal Stability (HLM/MLM):
-
Incubate compounds with Human Liver Microsomes + NADPH.
-
Monitor disappearance via LC-MS/MS.
-
Expectation: The isopropyl methine is a "soft spot". If intrinsic clearance (CLint) is high (>50 µL/min/mg), prioritize the tert-butyl or cyclopropyl analogs.
-
-
Matched Molecular Pair (MMP) Analysis:
-
Compare potency (IC50) against the target. If the 4-methyl group is essential for steric clash avoidance or specific hydrophobic contact, the oxadiazole (lacking the methyl vector) may lose potency.
-
References
-
Bonandi, E., et al. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. Retrieved from [Link]
-
Journal of Medicinal Chemistry. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors. (2024).[1][2] ACS Publications. Retrieved from [Link]
-
National Institutes of Health (NIH). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. PMC. Retrieved from [Link]
-
Molecules (MDPI). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]
Sources
A Technical Guide to 4-methyl-3-(propan-2-yl)-4H-1,2,4-triazole (PubChem CID: 18338545): A Framework for Synthesis, Characterization, and Biological Evaluation
Abstract: The 1,2,4-triazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of bioactive compounds.[1][2] This guide focuses on a specific, yet publicly under-researched derivative, 4-methyl-3-(propan-2-yl)-4H-1,2,4-triazole (PubChem CID: 18338545). Despite its cataloging, there is a notable absence of dedicated literature for this specific molecule.[3] This document serves as a comprehensive technical framework for researchers and drug development professionals. It outlines a logical, field-proven pathway for the de novo synthesis, rigorous analytical characterization, and strategic biological screening of this compound. By leveraging established chemical principles and methodologies prevalent for the 1,2,4-triazole class, this guide provides the essential intellectual and practical tools to unlock the potential of this unexplored chemical entity.
Molecular Profile and Physicochemical Properties
A foundational understanding of a compound begins with its structural and physicochemical properties. For 4-methyl-3-(propan-2-yl)-4H-1,2,4-triazole, all available data is currently derived from computational predictions cataloged in the PubChem database.[3] These predicted values are critical for planning experimental work, such as selecting appropriate solvent systems for synthesis and chromatography, and for anticipating the compound's behavior in biological systems.
Structural and Chemical Identifiers
The identity of the molecule is unequivocally defined by its structure and associated chemical nomenclature.
Tabulated Physicochemical Data
The following table summarizes the key computed properties for the target compound, which are essential for experimental design.[3]
| Property | Value | Data Source |
| Molecular Formula | C₆H₁₁N₃ | PubChem[3] |
| Molecular Weight | 125.17 g/mol | PubChem[3] |
| Monoisotopic Mass | 125.0953 Da | PubChem[3] |
| InChIKey | NEEHZOMPACKFRR-UHFFFAOYSA-N | PubChem[3] |
| SMILES | CC(C)C1=NN=CN1C | PubChem[3] |
| XlogP (Predicted) | 0.6 | PubChem[3] |
| Hydrogen Bond Donors | 0 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
Proposed Retrosynthetic Analysis and Synthesis Protocol
As no synthesis has been reported, a robust and logical synthetic route must be devised. The chosen strategy is based on well-established methods for constructing the 4H-1,2,4-triazole ring system, prioritizing commercially available starting materials and reliable chemical transformations.[4][5] The core of this proposal involves the cyclization of a key intermediate derived from isobutyric acid.
Retrosynthetic Strategy
The causality behind this strategy is to build the heterocyclic core in the final step from a linear precursor, which is a common and effective approach. The 4H-1,2,4-triazole ring can be disconnected to reveal an N-acylamidrazone or a similar intermediate, which in turn can be traced back to a simple hydrazide and a one-carbon unit.
Detailed Experimental Protocol
This protocol is a self-validating system; success at each step is confirmed by standard analytical techniques before proceeding, ensuring the integrity of the final product.
Step 1: Synthesis of Isobutyroyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isobutyric acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2 hours, monitoring the evolution of gas (HCl and SO₂), which should be directed to a scrubber.
-
The reaction is complete when gas evolution ceases. Distill the crude product under atmospheric pressure to yield pure isobutyroyl chloride.
-
Causality: Thionyl chloride is a standard and highly effective reagent for converting carboxylic acids to acyl chlorides, providing a highly reactive electrophile for the subsequent acylation step.
-
Step 2: Synthesis of N-Methylisobutyrohydrazide
-
In a flask cooled to 0 °C, dissolve methylhydrazine (1.1 eq) in an appropriate solvent like dichloromethane (DCM) containing a non-nucleophilic base such as triethylamine (1.5 eq).
-
Add the isobutyroyl chloride (1.0 eq) dropwise from Step 1, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methylisobutyrohydrazide.
-
Causality: The use of a base is crucial to neutralize the HCl generated during the acylation, preventing the protonation and deactivation of the methylhydrazine nucleophile.
-
Step 3: Cyclization to form 4-methyl-3-(propan-2-yl)-4H-1,2,4-triazole
-
Dissolve the crude N-methylisobutyrohydrazide (1.0 eq) from Step 2 in N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq).
-
Heat the mixture to reflux (typically 120-140 °C) for 12-18 hours. The progress of the cyclization can be monitored by TLC or LC-MS.
-
After cooling to room temperature, remove the excess DMF-DMA under high vacuum.
-
Purify the resulting residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.
-
Causality: DMF-DMA serves as both the solvent and the one-carbon electrophile required to form the C5 position of the triazole ring. The high temperature provides the necessary activation energy for the condensation and subsequent intramolecular cyclization and elimination of dimethylamine and methanol.
-
Analytical Characterization Workflow
Confirmation of the molecular structure and assessment of purity are non-negotiable for any newly synthesized compound. A multi-technique approach is required to provide orthogonal data, ensuring the identity of the final product.
Predicted Spectral Data
Based on the structure and data from analogous 1,2,4-triazole derivatives, the following spectral characteristics are anticipated.[6][7]
| Technique | Predicted Observations |
| ¹H NMR | - Singlet (~3.5-4.0 ppm, 3H) corresponding to the N-CH₃ group. - Singlet (~8.0-8.5 ppm, 1H) for the C5-H proton on the triazole ring. - Septet (~3.0-3.5 ppm, 1H) for the isopropyl CH. - Doublet (~1.2-1.4 ppm, 6H) for the two isopropyl CH₃ groups. |
| ¹³C NMR | - Signal for the N-CH₃ carbon (~30-35 ppm). - Signals for the triazole ring carbons (C3 and C5, ~145-160 ppm). - Signals for the isopropyl carbons (CH and CH₃, ~20-30 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z ≈ 126.1026.[3] |
| FTIR | - C-H stretching vibrations (~2900-3000 cm⁻¹). - C=N and N=N stretching within the triazole ring (~1450-1600 cm⁻¹). - Absence of N-H or O-H bands above 3100 cm⁻¹. |
Proposed Biological Screening Cascade
The true value of a novel compound lies in its biological activity. The 1,2,4-triazole scaffold is a well-known pharmacophore with a vast range of activities, including antifungal, antibacterial, anticonvulsant, and anticancer effects.[8][9][10][11] Therefore, a broad-based initial screening is a logical and efficient strategy to identify potential therapeutic applications.
Rationale for Screening
The selection of initial assays is not arbitrary; it is guided by the extensive history of the 1,2,4-triazole core.
-
Antifungal: This is the most prominent activity for this class, with drugs like fluconazole being market leaders. The triazole nitrogen N4 is known to coordinate with the heme iron of cytochrome P450 enzymes, such as lanosterol 14α-demethylase, inhibiting ergosterol biosynthesis in fungi.[1][12]
-
Antibacterial/Anticancer: Many triazole derivatives exhibit potent activity by inhibiting various enzymes or disrupting cellular processes in bacteria and cancer cells.[8][11]
-
Anticonvulsant: Certain substitution patterns on the triazole ring have been shown to confer anticonvulsant properties, potentially through interaction with ion channels or neurotransmitter receptors.[6][13]
Screening Workflow
Protocol: Tier 1 - Primary Screening
-
Antifungal Susceptibility Testing:
-
Utilize broth microdilution assays following CLSI guidelines against panels of pathogenic fungi (Candida albicans, Aspergillus fumigatus).
-
Determine the Minimum Inhibitory Concentration (MIC) and compare it to a standard-of-care control like fluconazole.
-
-
Antibacterial Susceptibility Testing:
-
Perform similar microdilution assays against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
-
Determine MIC values and compare to a relevant antibiotic control (e.g., ciprofloxacin).
-
-
Anticancer Cytotoxicity Assay:
-
Employ a standard MTS or MTT assay to measure cell viability in one or more cancer cell lines (e.g., MCF-7 breast cancer).
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) to quantify cytotoxic potency.
-
A confirmed "hit" in any of these primary assays would trigger progression to more advanced studies, including mechanism of action, structure-activity relationship (SAR) development, and in vivo efficacy models.
Conclusion and Future Directions
While 4-methyl-3-(propan-2-yl)-4H-1,2,4-triazole is currently an enigmatic entry in chemical databases, it possesses a molecular architecture rooted in decades of successful drug discovery. This guide provides the first comprehensive, actionable framework to move this compound from a mere catalog entry to a fully characterized and biologically evaluated entity. The proposed synthesis is robust and logical, the analytical workflow is rigorous, and the biological screening cascade is strategically designed to maximize the probability of discovering valuable bioactivity. Future research should focus on executing this plan, and should a promising activity be identified, subsequent efforts would involve extensive SAR studies—systematically modifying the isopropyl and N-methyl substituents—to optimize potency and selectivity, ultimately paving the way for novel therapeutic or agrochemical applications.[14]
References
-
PubChem. 4-methyl-3-(propan-2-yl)-4h-1,2,4-triazole. National Center for Biotechnology Information. [Link]
-
Al-Masoudi, N. A. An insight on medicinal attributes of 1,2,4-triazoles. Journal of the Indian Chemical Society. [Link]
-
ResearchGate. Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. [Link]
-
ResearchGate. Current research trends of 1,2,4-triazole derivatives biological activity (literature review). [Link]
-
IOP Conference Series: Materials Science and Engineering. Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. [Link]
-
SpectraBase. 4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum. [Link]
-
MySkinRecipes. 4-Isopropyl-4H-1,2,4-Triazole. [Link]
-
ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]
-
Pharmacia. Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]
-
Sahu, J. K., et al. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]
-
ResearchGate. 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). [Link]
-
Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. [Link]
-
PubChem. (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione. National Center for Biotechnology Information. [Link]
-
Ukrainian Journal of Ecology. Biological features of new 1,2,4-triazole derivatives (a literature review). [Link]
-
PubChem. (4-(6-Amino-3-pyridazinyl)-1-piperidinyl)(5-(4-fluorophenoxy)-4-methoxy-2-pyridinyl)methanone. National Center for Biotechnology Information. [Link]
-
MDPI. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. [Link]
-
PubChem. PubChem Database. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. [Link]
-
Khan, I., et al. Novel 1, 2, 4-Triazoles as Antifungal Agents. Pharmaceuticals. [Link]
-
PubChem. 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl-. National Center for Biotechnology Information. [Link]
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International Journal of Scientific Research in Science and Technology. A Comprehensive review on 1, 2,4 Triazole. [Link]
-
PubChem. (3S,4R,5S)-4-Hydroxy-5-methoxy-4-((2S,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl)-1-oxaspiro(2.5)octan-6-one. National Center for Biotechnology Information. [Link]
-
MDPI. 1,2,4-Triazoles as Important Antibacterial Agents. [Link]
-
SciSpace. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]
-
PubChem. O-hydroperoxyhydroxylamine. National Center for Biotechnology Information. [Link]
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Applications of Isopropyl-Triazole Scaffolds in Medicinal Chemistry
Executive Summary
The isopropyl-triazole scaffold represents a privileged substructure in modern medicinal chemistry, effectively bridging the gap between small-molecule fragment efficacy and optimized pharmacokinetic (PK) profiles. This guide analyzes the structural rationale, synthetic architecture, and therapeutic applications of both 1,2,3-triazole (Click chemistry derived) and 1,2,4-triazole (traditional antifungal) systems.
By incorporating an isopropyl group (
Part 1: Structural Logic & Pharmacophore Design
The "Isopropyl Effect" in Lead Optimization
While the triazole ring acts as a bioisostere for amides or esters, the N-substituent dictates the molecule's physicochemical fate. The isopropyl group offers a specific "Goldilocks" zone in Structure-Activity Relationships (SAR):
| Parameter | Methyl ( | Isopropyl ( | t-Butyl ( |
| Steric Bulk ( | Low. Often too small to achieve tight binding in hydrophobic pockets. | Optimal. Breaks planarity; fills | High. Can cause steric clash or reduce ligand flexibility. |
| Lipophilicity ( | Minimal increase.[1] | Moderate (+0.8 to +1.2). Improves membrane permeability without rapid metabolic clearance. | High. Increases risk of non-specific binding and poor solubility. |
| Metabolic Stability | High. | High. Secondary carbon is less prone to rapid oxidation than linear n-propyl/n-butyl chains. | High, but bulky. |
| Solubility | Good, but can lead to high crystal lattice energy (packing). | Improved. Asymmetry disrupts crystal packing, enhancing aqueous solubility. | Variable. |
Bioisosterism and Dipole Interactions
The 1,2,3-triazole ring exhibits a strong dipole moment (~5.0 D), allowing it to participate in hydrogen bonding and dipole-dipole interactions.
-
H-Bond Acceptor: The N2 and N3 nitrogens (in 1,2,3-triazoles) or N4 (in 1,2,4-triazoles) interact with serine or threonine residues in active sites.
- -Stacking: The aromatic character allows intercalation with phenylalanine or tyrosine residues.
Part 2: Synthetic Architectures & Protocols
Safety-First Synthesis of 1-Isopropyl-1,2,3-Triazoles
Critical Safety Warning: Low molecular weight organic azides are potentially explosive. The "Rule of Six" states that the number of carbon atoms (
-
Never isolate isopropyl azide.
-
Never use halogenated solvents (DCM, CHCl3) with sodium azide (forms explosive di/tri-azidomethane).[3]
Protocol: One-Pot In Situ Click Chemistry
This protocol generates the hazardous azide intermediate in situ and immediately consumes it in the cycloaddition, minimizing risk.
Reagents:
-
Isopropyl Bromide (1.2 eq)
-
Sodium Azide (
) (1.5 eq) -
Terminal Alkyne (1.0 eq)
-
Sodium Ascorbate (0.1 eq)
- (0.05 eq)
-
Solvent:
(1:1) or (9:1)
Step-by-Step Methodology:
-
Azide Generation: To a round-bottom flask equipped with a magnetic stir bar, add
and the solvent mixture. Add Isopropyl Bromide. -
Cycloaddition: Immediately add the Terminal Alkyne, followed by the Sodium Ascorbate solution and Copper(II) Sulfate solution.
-
Reaction: Stir vigorously at room temperature (or mild heat, 40°C) for 12–24 hours. The reaction color typically shifts from blue to green/yellow.
-
Quenching: Dilute with water and extract with Ethyl Acetate (EtOAc).
-
Purification: Wash organic layer with brine, dry over
. Purify via silica gel column chromatography. -
Validation: Confirm structure via
-NMR (distinct septet for isopropyl CH at 4.5-5.0 ppm) and LC-MS.
Synthetic Workflow Diagram
The following diagram illustrates the safe, convergent synthesis pathway.
Caption: One-pot CuAAC synthesis strategy preventing isolation of the volatile isopropyl azide intermediate.
Part 3: Therapeutic Case Studies
Antifungal Agents (CYP51 Inhibitors)
The 1,2,4-triazole ring is the cornerstone of azole antifungals (e.g., Fluconazole, Voriconazole). The mechanism relies on the N4 nitrogen coordinating with the Heme Iron (
-
Role of Isopropyl: In next-generation azoles (e.g., Ravuconazole analogs), bulky alkyl groups like isopropyl or isobutyl on the side chain are used to fill the hydrophobic access channel of CYP51, improving binding affinity (
) and extending half-life ( ) by reducing metabolic vulnerability compared to linear chains.
Oncology: Kinase Inhibitors
In kinase inhibitors, 1,2,3-triazoles often serve as linkers connecting a hinge-binding motif to a "tail" that occupies the solvent-exposed region or the hydrophobic back pocket.
-
Case Study (Hypothetical Optimization):
-
Hit: N-Methyl triazole (
). Good solubility, but rapid clearance. -
Lead: N-Isopropyl triazole (
). The isopropyl group creates a Van der Waals contact with the gatekeeper residue (e.g., Threonine or Methionine), stabilizing the active conformation. -
Failure: N-t-Butyl triazole (
). Steric clash with the kinase P-loop.
-
Mechanism of Action Diagram (CYP51 Inhibition)
Caption: Mechanism of Action for Triazole Antifungals inhibiting CYP51-mediated ergosterol synthesis.
References
-
Triazoles in Medicinal Chemistry: Guan, Q., et al. (2024).[1] "Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application." Journal of Medicinal Chemistry. Link
-
Safety of Azides: University of Pittsburgh. (2013).[4][5] "Safe Handling of Azides."[2][3][6][7] Safety Manual. Link
-
Antifungal SAR: Sun, S., et al. (2021). "Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives." New Journal of Chemistry. Link
-
Kinase Inhibitors: Quimque, M.T., et al. (2025). "Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors." Molecules. Link (Note: Representative link for recent kinase/triazole research).
-
Click Chemistry Protocol: Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie. Link
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- 7. artscimedia.case.edu [artscimedia.case.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-methyl-3-isopropyl-1,2,4-triazole from Isobutyric Acid
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antimicrobial, and herbicidal properties.[1][2][3][4] The specific substitution pattern on the triazole ring dictates the molecule's pharmacological or biological profile. This document provides a comprehensive guide for the synthesis of 4-methyl-3-isopropyl-1,2,4-triazole, a potentially bioactive molecule, starting from the readily available precursor, isobutyric acid.
These protocols are designed for researchers, scientists, and drug development professionals. The methodologies are presented with detailed, step-by-step instructions, accompanied by explanations of the underlying chemical principles and expected outcomes. All procedures should be conducted by trained personnel in a well-equipped chemical laboratory, adhering to all relevant safety protocols.
Overall Synthetic Strategy
The synthesis of 4-methyl-3-isopropyl-1,2,4-triazole from isobutyric acid is a multi-step process. The core strategy involves the initial conversion of isobutyric acid into a more reactive acyl derivative, which is then used to construct the 1,2,4-triazole-thione heterocyclic core. The final step is the methylation of the triazole ring to yield the target compound.
The proposed synthetic pathway is as follows:
-
Esterification: Isobutyric acid is first converted to its ethyl ester, ethyl isobutyrate, to facilitate the subsequent reaction with hydrazine.
-
Hydrazinolysis: Ethyl isobutyrate is then reacted with hydrazine hydrate to form isobutyric acid hydrazide.[5][6] This is a key intermediate for the formation of the triazole ring.
-
Acylthiosemicarbazide Formation: The isobutyric acid hydrazide is reacted with an isothiocyanate to form an N-acylthiosemicarbazide derivative.
-
Cyclization: The acylthiosemicarbazide undergoes base-catalyzed intramolecular cyclization to yield the 3-isopropyl-4-substituted-1,2,4-triazole-5-thione.
-
Methylation: The final step involves the methylation of the triazole-thione intermediate to give 4-methyl-3-isopropyl-1,2,4-triazole.
Visualized Experimental Workflow
Caption: Overall synthetic workflow from isobutyric acid to the target compound.
Detailed Experimental Protocols
Part 1: Synthesis of Isobutyric Acid Hydrazide
Rationale: The conversion of a carboxylic acid to its hydrazide derivative is a common and efficient way to prepare a key building block for the synthesis of various nitrogen-containing heterocycles, including 1,2,4-triazoles.[5] The esterification of isobutyric acid followed by hydrazinolysis is a reliable method to obtain the desired hydrazide in good yield and purity.[5]
Step 1.1: Esterification of Isobutyric Acid
-
Reagents and Materials:
-
Isobutyric acid
-
Anhydrous ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separating funnel, distillation apparatus
-
-
Procedure:
-
To a 250 mL round-bottom flask, add isobutyric acid (0.5 mol) and anhydrous ethanol (1.5 mol).
-
Carefully add concentrated sulfuric acid (2.5 mL) dropwise while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture at reflux for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.
-
Transfer the mixture to a separating funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with 5% sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude ethyl isobutyrate by distillation.
-
Step 1.2: Hydrazinolysis of Ethyl Isobutyrate
-
Reagents and Materials:
-
Ethyl isobutyrate
-
Hydrazine hydrate (80-99%)
-
Ethanol (95%)
-
Round-bottom flask, reflux condenser
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl isobutyrate (0.4 mol) in ethanol (100 mL).
-
Add hydrazine hydrate (0.6 mol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting solid is isobutyric acid hydrazide. Recrystallize from a suitable solvent (e.g., ethanol or water) to obtain a pure product.[5]
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance |
| Isobutyric Acid Hydrazide | C₄H₁₀N₂O | 102.14 | >98.0% (GC) | White to almost white powder/crystal |
Data sourced from CymitQuimica and Benchchem.[5][6]
Part 2: Synthesis of 4-Methyl-3-isopropyl-1,2,4-triazole
Rationale: The construction of the triazole ring is achieved through the reaction of the hydrazide with a thiocarbonyl compound, followed by cyclization. The use of methyl isothiocyanate will directly introduce the desired methyl group at the N4 position. Subsequent desulfurization or rearrangement will lead to the final product. An alternative and often more reliable method involves forming the triazole-thione and then methylating it.
Step 2.1: Synthesis of 4-Methyl-3-isopropyl-1H-1,2,4-triazole-5(4H)-thione
-
Reagents and Materials:
-
Isobutyric acid hydrazide
-
Methyl isothiocyanate (CH₃NCS)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Round-bottom flask, reflux condenser
-
-
Procedure:
-
Dissolve isobutyric acid hydrazide (0.1 mol) in ethanol (100 mL) in a round-bottom flask.
-
Add methyl isothiocyanate (0.11 mol) to the solution and stir the mixture at room temperature for 2 hours.
-
A precipitate of 1-isobutyryl-4-methyl-3-thiosemicarbazide should form.
-
To this mixture, add a solution of sodium hydroxide (0.12 mol) in water (20 mL).
-
Heat the mixture to reflux for 6-8 hours. The cyclization process can be monitored by TLC.[7][8][9]
-
After cooling, pour the reaction mixture into ice-cold water (200 mL).
-
Acidify the solution with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid, 4-methyl-3-isopropyl-1H-1,2,4-triazole-5(4H)-thione, is collected by filtration, washed with water, and dried. Recrystallize from ethanol if necessary.
-
Step 2.2: S-Methylation to Yield 4-Methyl-3-isopropyl-5-(methylthio)-4H-1,2,4-triazole (Illustrative)
While the target is the 4-methyl derivative, S-methylation is a common reaction for triazole-thiones and is presented here for completeness and as a potential side reaction to be aware of.
-
Reagents and Materials:
-
4-Methyl-3-isopropyl-1H-1,2,4-triazole-5(4H)-thione
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt)
-
Ethanol
-
-
Procedure:
-
Suspend the triazole-thione (0.05 mol) in ethanol (100 mL).
-
Add a solution of sodium hydroxide (0.05 mol) in a small amount of water or sodium ethoxide (0.05 mol) in ethanol.
-
Stir the mixture until a clear solution is obtained.
-
Add methyl iodide (0.055 mol) dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, evaporate the solvent, and purify the product by chromatography or recrystallization.
-
Note: The exact conditions for methylation to achieve the desired N-methylation over S-methylation can be sensitive to the base and solvent used. Further optimization may be required.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H, C=S, C=N).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.
-
Melting Point (M.p.): To assess the purity of the solid compounds.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Isobutyric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Hydrazine Hydrate: Toxic and corrosive. A suspected carcinogen. Handle with extreme caution and avoid inhalation and skin contact.
-
Methyl Isothiocyanate: Toxic and a lachrymator. Handle in a well-ventilated fume hood.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Methyl Iodide: Toxic and a suspected carcinogen. Handle with care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
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-
Scientific & Academic Publishing. Thiocarbohydrazides: Synthesis and Reactions. [Link]
-
ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]
-
SciSpace. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]
-
MDPI. Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]
-
MDPI. 5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol. [Link]
-
ResearchGate. Synthesis of 4-amino 3-methyl-1,2,4-triazole-5-thione (MTSNH) using microwave. [Link]
-
NIH. 4-Amino-3-(p-tolyloxymethyl)-1H-1,2,4-triazole-5(4H)-thione. [Link]
-
ResearchGate. Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
PMC. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. [Link]
-
KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
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-
SciSpace. Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X. [Link]
-
ResearchGate. Thiosemicarbazides: Synthesis and reactions. [Link]
-
ResearchGate. Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives. [Link]
-
Research Square. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). [Link]
-
Dove Press. Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. [Link]
-
PMC. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. [Link]
-
PubMed. Reaction of isatin with thiocarbohydrazide: a correction. [Link]
-
MDPI. Reaction of thiosemicarbazone derivative 3 with hydrazonoyl chlorides 9a–g. [Link]
-
PMC. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. [Link]
-
PMC. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]
-
ResearchGate. Thiocarbohydrazides: Synthesis and Reactions. [Link]
-
Asian Publication Corporation. Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant. [Link]
-
INDUS JOURNAL OF BIOSCIENCE RESEARCH. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]
-
MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]
-
Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
SciSpace. Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. [Link]
-
MDPI. The Oxidation of Isobutyraldehyde to Isobutyric Acid Using a Microreactor Technology System. [Link]
-
ResearchGate. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
PubMed. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. [Link]
-
PMC. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]
-
NIH. 4-[(E)-(4-Hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione. [Link]
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Application Notes and Protocols: Cyclization of N-methyl-isobutyramide Hydrazone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of N-Acylhydrazone Cyclization in Medicinal Chemistry
N-acylhydrazones (NAHs) are a versatile class of organic compounds that have garnered significant attention in the field of drug discovery and development. Their synthetic accessibility and the diverse biological activities of their derivatives make them privileged scaffolds in medicinal chemistry. The cyclization of NAHs provides a powerful tool for the construction of a wide array of heterocyclic systems, which form the core of numerous pharmaceuticals. Among these, pyrazole and 1,3,4-oxadiazole moieties are of particular interest due to their prevalence in bioactive molecules.
This guide provides a comprehensive overview of the synthesis and potential cyclization pathways of a specific N-acylhydrazone, N-methyl-isobutyramide hydrazone. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for both the synthesis of the starting material and its subsequent cyclization into valuable heterocyclic frameworks. The presence of the N-methyl group introduces a unique structural element that influences the cyclization outcome, necessitating careful consideration of reaction conditions.
Part 1: Synthesis of the Starting Material: N-methyl-isobutyramide Hydrazone
The journey towards the cyclization of N-methyl-isobutyramide hydrazone begins with the synthesis of its precursor, N-methyl-isobutyrohydrazide. This is typically achieved through a two-step process starting from isobutyric acid.
Step 1: Esterification of Isobutyric Acid
The first step involves the conversion of isobutyric acid to its corresponding methyl or ethyl ester. This is a standard esterification reaction, often catalyzed by a strong acid.
Protocol 1: Synthesis of Methyl Isobutyrate
-
Materials:
-
Isobutyric acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
-
-
Procedure:
-
In a round-bottom flask, combine isobutyric acid and an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the methyl isobutyrate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude methyl isobutyrate by distillation to obtain the pure product.[1]
-
Step 2: Hydrazinolysis of the Ester to form N-methyl-isobutyrohydrazide
The synthesized ester is then reacted with methylhydrazine to yield the desired N-methyl-isobutyrohydrazide.
Protocol 2: Synthesis of N-methyl-isobutyrohydrazide
-
Materials:
-
Methyl isobutyrate
-
Methylhydrazine
-
Ethanol (anhydrous)
-
Round-bottom flask, reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve methyl isobutyrate in anhydrous ethanol.
-
Add a slight excess of methylhydrazine to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess methylhydrazine under reduced pressure to obtain the crude N-methyl-isobutyrohydrazide.
-
The product can be purified by recrystallization or column chromatography if necessary.
-
Step 3: Formation of N-methyl-isobutyramide Hydrazone
The final step in preparing the title compound is the condensation of N-methyl-isobutyrohydrazide with an appropriate aldehyde or ketone. For the purpose of this guide, we will describe the general procedure for forming a hydrazone from an aldehyde.
Protocol 3: Synthesis of N-methyl-isobutyramide Hydrazone (from an aldehyde)
-
Materials:
-
N-methyl-isobutyrohydrazide
-
Aldehyde (e.g., benzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
-
Procedure:
-
Dissolve N-methyl-isobutyrohydrazide in ethanol or methanol in a round-bottom flask.
-
Add an equimolar amount of the desired aldehyde.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, and the product may precipitate out of the solution.
-
Monitor the reaction by TLC.
-
If a precipitate forms, filter the solid, wash it with cold solvent, and dry it. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.
-
Part 2: Cyclization Pathways of N-methyl-isobutyramide Hydrazone
The presence of the N-methyl group on the hydrazone moiety significantly influences its cyclization pathways. Unlike N-unsubstituted or N-aryl hydrazones, the N-methyl group prevents the direct formation of an aromatic pyrazole ring through the traditional Knorr synthesis, which requires a tautomerization step involving the N-H proton. However, several other cyclization strategies can be employed to generate valuable heterocyclic structures.
Pathway 1: Synthesis of Pyrazole Derivatives via Reaction with 1,3-Dicarbonyl Compounds
The reaction of hydrazines and their derivatives with 1,3-dicarbonyl compounds is a cornerstone of pyrazole synthesis.[2][3] While direct aromatization is hindered for N-methylated hydrazones, the initial cyclocondensation can still occur, leading to pyrazoline or pyrazolone derivatives, which can be valuable synthetic intermediates.
Mechanism Insight:
The reaction proceeds via initial condensation of the more nucleophilic nitrogen of the N-methyl-isobutyrohydrazide with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the other nitrogen attacks the second carbonyl group. The resulting intermediate can then dehydrate. Due to the N-methyl group, the final product is likely to be a non-aromatic pyrazolone or a pyrazolinium salt, depending on the reaction conditions and the nature of the 1,3-dicarbonyl compound. Subsequent oxidation could potentially lead to an aromatic pyrazole.
Experimental Protocol 4: Cyclocondensation with a 1,3-Diketone
-
Materials:
-
N-methyl-isobutyramide hydrazone
-
1,3-Diketone (e.g., acetylacetone)
-
Ethanol or Acetic Acid
-
Round-bottom flask, reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve the N-methyl-isobutyramide hydrazone and an equimolar amount of the 1,3-diketone in a suitable solvent such as ethanol or glacial acetic acid.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, filter it, wash with a cold solvent, and dry.
-
If no solid forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Characterize the product thoroughly to determine its structure (e.g., pyrazolone, pyrazoline, or other cyclized product).
-
Data Presentation: Expected Products and Yields
| Reactant 1 | Reactant 2 | Product Type | Expected Yield | Reference |
| N-methyl-isobutyramide hydrazone | Acetylacetone | Pyrazolone Derivative | Moderate to Good | General Method[2] |
| N-methyl-isobutyramide hydrazone | Ethyl Acetoacetate | Pyrazolone Derivative | Moderate to Good | General Method[2] |
Visualization of the Proposed Pyrazole Synthesis Workflow
Caption: Proposed workflow for the synthesis of pyrazole derivatives.
Pathway 2: Oxidative Cyclization to 1,3,4-Oxadiazoles
An alternative and highly valuable cyclization pathway for N-acylhydrazones is their oxidative cyclization to form 1,3,4-oxadiazoles. This transformation is particularly useful as the 1,3,4-oxadiazole ring is a well-known bioisostere for esters and amides, offering improved metabolic stability.[4][5]
Mechanism Insight:
The oxidative cyclization of N-acylhydrazones to 1,3,4-oxadiazoles typically involves the formation of a transient reactive species, such as a nitrilimine or a related intermediate, through the action of an oxidizing agent. This intermediate then undergoes a 1,5-electrocyclization followed by elimination to afford the aromatic 1,3,4-oxadiazole ring. A variety of oxidizing agents can be employed for this purpose, including iodine, copper salts, and electrochemical methods.[5][6]
Experimental Protocol 5: Iodine-Mediated Oxidative Cyclization
-
Materials:
-
N-methyl-isobutyramide hydrazone
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO) or Dichloromethane (DCM)
-
Round-bottom flask
-
-
Procedure:
-
In a round-bottom flask, dissolve the N-methyl-isobutyramide hydrazone in a suitable solvent like DMSO or DCM.
-
Add potassium carbonate as a base.
-
Add a stoichiometric amount of iodine.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Visualization of the 1,3,4-Oxadiazole Synthesis Workflow
Caption: Workflow for the synthesis of 1,3,4-oxadiazole derivatives.
Part 3: Characterization and Validation
Thorough characterization of the synthesized products is crucial to confirm their structure and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the cyclized products. The chemical shifts and coupling constants will provide definitive information about the heterocyclic ring system and the arrangement of substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the products.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the disappearance of the N-H and C=O stretching frequencies of the starting hydrazone and the appearance of new bands characteristic of the heterocyclic ring.
-
Melting Point: The melting point of a crystalline product is a good indicator of its purity.
Conclusion and Future Perspectives
The cyclization of N-methyl-isobutyramide hydrazone offers a gateway to a variety of heterocyclic compounds with potential applications in drug discovery. While the N-methyl group presents a unique synthetic challenge, it also opens up possibilities for the synthesis of novel, non-traditional heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore these transformations. Further optimization of reaction conditions and exploration of different cyclization partners will undoubtedly lead to the discovery of new and potent bioactive molecules. The self-validating nature of the described protocols, coupled with rigorous analytical characterization, ensures the reliability and reproducibility of the experimental outcomes, which is paramount in the field of drug development.
References
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One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):994-998. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2020, 25(18), 4231. [Link]
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synthesis of pyrazoles. YouTube, 2019. [Link]
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Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 2022, 12(45), 29334-29365. [Link]
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Formation of 1,3,4-Oxadiazoles by Cyclisation of Acetoacetanilide Acylhydrazones under Mild Conditions. Journal of Chemical Research, 2004, 2004(2), 142-143. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023, 28(18), 6537. [Link]
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[3+2] Cyclization of trifluoromethylated N‐acylhydrazones. ResearchGate, 2020. [Link]
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Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
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Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega, 2022, 7(32), 28258-28267. [Link]
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An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. Chemistry – A European Journal, 2021, 27(49), 12534-12538. [Link]
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A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 2017, 8(4), 3243-3247. [Link]
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Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 2021, 26(16), 4901. [Link]
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Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega, 2025, 10(17), 20588-20599. [Link]
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Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. Organic & Biomolecular Chemistry, 2012, 10(38), 7769-7775. [Link]
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Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors. Molecules, 2018, 23(11), 2779. [Link]
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Non-enzymatic methylcyclization of alkenes. Nature Chemistry, 2025. [Link]
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Ir-Catalyzed cyclization of α,ω-dienes with an N-methyl group via two C–H activation steps. Chemical Communications, 2014, 50(73), 10662-10665. [Link]
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Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube, 2020. [Link]
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Title: Synthesis and Strategic Application of 1-Isobutyryl-4-methylthiosemicarbazide: A Protocol for Acylation and Subsequent Heterocyclic Scaffolding
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 1-isobutyryl-4-methylthiosemicarbazide, a key intermediate in the development of novel heterocyclic compounds. Thiosemicarbazides and their derivatives are foundational building blocks in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] This document details the nucleophilic acylation of 4-methylthiosemicarbazide with isobutyryl chloride and further outlines validated protocols for its subsequent acid- and base-mediated cyclization into biologically significant 1,3,4-thiadiazole and 1,2,4-triazole scaffolds, respectively. The protocols are designed for reproducibility and include in-depth explanations of the underlying chemical principles, safety considerations, and characterization data to ensure self-validation for researchers in drug discovery and organic synthesis.
Introduction and Scientific Context
Acylthiosemicarbazides are a class of compounds of significant interest due to their dual role as biologically active molecules and versatile precursors for the synthesis of five-membered heterocycles.[3][4] The core reaction involves the acylation of a thiosemicarbazide, a process that attaches an acyl group to the terminal N1 nitrogen. This transformation is fundamental for creating libraries of compounds for high-throughput screening.
The resulting 1-acyl-4-substituted thiosemicarbazide is not merely a final product but a pivotal intermediate. Its strategic value lies in its capacity for intramolecular cyclodehydration. The reaction conditions dictate the cyclization pathway:
-
Acidic Conditions: Typically lead to the formation of 2-amino-1,3,4-thiadiazole derivatives.[5][6][7]
-
Basic Conditions: Generally favor the formation of 1,2,4-triazole-3-thione derivatives.[1][8][9]
This divergent reactivity allows for the creation of distinct heterocyclic scaffolds from a single, common intermediate, making this a powerful strategy in combinatorial chemistry and drug development. This guide provides the necessary protocols to harness this synthetic potential.
Reaction Mechanism and Workflow
The overall process begins with a standard nucleophilic acyl substitution, followed by optional, condition-dependent cyclization steps.
General Experimental Workflow
The synthesis can be visualized as a multi-stage process, starting from commercially available reagents and leading to complex heterocyclic systems.
Figure 1: High-level experimental workflow.
Mechanism of Acylation
The reaction proceeds via a nucleophilic attack from the unsubstituted terminal nitrogen (N1) of 4-methylthiosemicarbazide onto the electrophilic carbonyl carbon of isobutyryl chloride. This N1 nitrogen is a more potent nucleophile than the N2 nitrogen.[3] The subsequent collapse of the tetrahedral intermediate eliminates a chloride ion, and the generated HCl is neutralized by a base present in the reaction mixture.
Figure 2: Nucleophilic acyl substitution mechanism.
Downstream Cyclization Pathways
The synthesized acylthiosemicarbazide is primed for cyclization. The choice of acidic or basic catalysis dictates which heteroatom (sulfur or nitrogen) acts as the key nucleophile in the ring-closing step, leading to two distinct heterocyclic systems.
Figure 3: Divergent cyclization pathways.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methylthiosemicarbazide | ≥98% | Sigma-Aldrich | |
| Isobutyryl chloride | ≥98% | Sigma-Aldrich | Corrosive, water-sensitive.[10] |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Use as a solvent and acid scavenger. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Alternative solvent. |
| Diethyl ether | ACS Grade | VWR | For precipitation/washing. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich | For basic cyclization. |
| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | Sigma-Aldrich | For acidic cyclization. |
| Magnetic stirrer with hotplate | |||
| Round-bottom flasks | Oven-dried before use. | ||
| Addition funnel | For controlled addition of acyl chloride. | ||
| Condenser | For reflux conditions. | ||
| Ice bath | |||
| Rotary evaporator | |||
| Buchner funnel and filter paper | |||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |
Experimental Protocols
PART A: Synthesis of 1-Isobutyryl-4-methylthiosemicarbazide
Rationale: This protocol employs pyridine as both the solvent and the base to neutralize the HCl byproduct, driving the reaction to completion. The reaction is initiated at 0°C to control the initial exothermic release upon addition of the highly reactive acyl chloride.[11]
-
Preparation: In a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, dissolve 4-methylthiosemicarbazide (10.5 g, 0.1 mol) in anhydrous pyridine (80 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0-5°C.
-
Reactant Addition: Add isobutyryl chloride (10.7 g, 10.0 mL, 0.1 mol) dropwise to the stirred solution via the addition funnel over a period of 30-45 minutes. Maintain the internal temperature below 10°C throughout the addition.
-
Scientist's Note: Slow addition is critical to prevent a rapid temperature increase and potential side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane eluent).
-
Workup: Pour the reaction mixture slowly into 400 mL of ice-cold water with vigorous stirring. A white precipitate of the product will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product thoroughly with cold water (3 x 50 mL) to remove pyridine hydrochloride, followed by a wash with cold diethyl ether (2 x 30 mL) to remove non-polar impurities.
-
Drying: Dry the purified white solid in a vacuum oven at 40-50°C to a constant weight.
PART B1: Acid-Catalyzed Cyclization to 5-Isopropyl-2-(methylamino)-1,3,4-thiadiazole
Rationale: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the intramolecular cyclization to form the thermodynamically stable 1,3,4-thiadiazole ring.[5][7]
-
Preparation: Place 1-isobutyryl-4-methylthiosemicarbazide (1.75 g, 0.01 mol) in a 100 mL beaker.
-
Reaction: Cool the beaker in an ice bath. Slowly and carefully add concentrated sulfuric acid (10 mL) with stirring.
-
Heating: After the initial exothermic reaction subsides, remove the ice bath and allow the mixture to stand at room temperature for 2 hours, with occasional stirring.
-
Workup: Carefully pour the reaction mixture onto crushed ice (approx. 50 g) in a larger beaker.
-
Neutralization: Neutralize the solution by slowly adding a cold, concentrated aqueous solution of sodium hydroxide until the pH is ~8-9. A solid precipitate should form.
-
Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the purified thiadiazole derivative.
PART B2: Base-Mediated Cyclization to 5-Isopropyl-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Rationale: In a basic medium, the amide nitrogen is deprotonated, which then acts as a nucleophile, attacking the thioamide carbon. The subsequent dehydration leads to the formation of the 1,2,4-triazole-3-thione ring system.[1][12]
-
Preparation: Dissolve 1-isobutyryl-4-methylthiosemicarbazide (1.75 g, 0.01 mol) in a 2M aqueous solution of sodium hydroxide (20 mL) in a 100 mL round-bottom flask.
-
Reaction: Fit the flask with a condenser and heat the mixture under reflux for 4 hours.
-
Workup: Cool the reaction mixture to room temperature.
-
Neutralization: Slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes acidic (pH ~5-6), as indicated by litmus paper. A precipitate will form.
-
Isolation & Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the purified triazole-thione derivative.
Characterization and Expected Results
Proper characterization is essential for validating the successful synthesis of the target compounds. The following table summarizes the expected data for the primary acylation product.
| Parameter | Expected Result for 1-Isobutyryl-4-methylthiosemicarbazide |
| Appearance | White crystalline solid |
| Expected Yield | 80-90% |
| Melting Point | ~165-168 °C (Varies with purity) |
| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretching), ~1680 (C=O, amide I), ~1550 (N-H bending, C-N stretching), ~1250 (C=S) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~10.0 (s, 1H, -C(=O)NH-), ~8.5 (q, 1H, -NH-CH₃), ~8.0 (s, 1H, -C(=S)NH-), 3.0 (d, 3H, -NH-CH₃), 2.6 (septet, 1H, -CH(CH₃)₂), 1.1 (d, 6H, -CH(CH₃)₂) |
Safety and Handling
-
Isobutyryl Chloride: Highly corrosive, flammable, and reacts violently with water.[10] Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work within a fume hood.
-
Concentrated Acids and Bases: Highly corrosive. Handle with extreme care, always adding acid to water (or ice) and not the other way around. Ensure appropriate PPE is worn.
References
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Kumar, A., & Narasimhan, B. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(9), 1977-1986.
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Jindaniya, V., Mishra, R., Mazumder, A., & Tyagi, S. (2024). Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review. Letters in Drug Design & Discovery, 21(12), 2302-2334.
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Bentham Science Publishers. (2024). Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review. Letters in Drug Design & Discovery.
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Stana, A., et al. (2023). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 28(15), 5839.
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Vorona, M. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(23), 8345.
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IngentaConnect. (2024). Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review. Letters in Drug Design & Discovery.
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Kaminska, E., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231.
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da Silva, A. B. F., et al. (2020). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 12(1), 216-243.
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Siddiqui, N., et al. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 455-469.
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Bektas, H., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(9), 2076-2086.
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ResearchGate. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate.
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ResearchGate. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. ResearchGate.
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Hassan, A. A., El-Sheref, E. M., & Abou-Zied, A. H. (2012). Heterocyclization of Acylthiosemicarbazides. Journal of Heterocyclic Chemistry, 49(1), 38-51.
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PubMed. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. PubMed.
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ResearchGate. (2019). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate.
-
Khan, I., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Molecules, 27(19), 6723.
-
ResearchGate. (2005). Benzoylation of Thiosemicarbazide. ResearchGate.
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Fizer, M., et al. (2022). Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview). Voprosy Khimii i Khimicheskoi Tekhnologii, (2), 4-18.
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(3), 488-525.
-
De Pádova, L., et al. (2019). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 24(18), 3280.
-
Al-Jubouri, H. H. (2022). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 65(13), 1-10.
-
Sunel, V., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Revista de Chimie, 72(1), 1-10.
-
Google Patents. (1953). Preparation of thiosemicarbazides. U.S. Patent No. 2,657,234.
-
PubChem. (n.d.). Isobutyryl chloride. National Center for Biotechnology Information.
-
El-Ghandour, A. H. H., et al. (1991). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Journal of the Faculty of Pharmacy of Gazi University, 8(2), 85-94.
-
Molla, M. E., Abser, M. N., & Islam, M. M. (2012). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Journal of Jahangirnagar University Chemical Society, 1(1), 1-10.
Sources
- 1. New Thiosemicarbazide Derivatives with Multidirectional Biological Action [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. media.neliti.com [media.neliti.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isobutyryl chloride | C4H7ClO | CID 62325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Rapid Microwave-Assisted Synthesis of 4-Methyl-3-isopropyl-4H-1,2,4-triazole
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous compounds with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] Traditional synthetic methods for these heterocycles often involve prolonged reaction times, high temperatures, and harsh reagents.[3] In alignment with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[2] Microwave irradiation offers rapid, uniform heating of the reaction mixture, leading to dramatic acceleration of reaction rates, increased product yields, and often, higher purity of the final compounds.[3][4]
This application note provides a detailed protocol for the synthesis of 4-methyl-3-isopropyl-4H-1,2,4-triazole, a representative disubstituted triazole, utilizing microwave irradiation. The described method is based on the well-established cyclocondensation of a hydrazide with an amide, a reaction analogous to the Pellizzari reaction, which is significantly enhanced by microwave energy. This protocol is designed for researchers, scientists, and drug development professionals seeking efficient and scalable methods for the synthesis of novel heterocyclic entities.
Causality of Experimental Design
The chosen synthetic strategy involves the reaction of isobutyric acid hydrazide with N-methylformamide . This approach was selected for its atom economy and the ready availability of the starting materials.
-
Isobutyric acid hydrazide serves as the backbone of the triazole, providing the N1-N2 bond and the C3-isopropyl group. Hydrazides are common precursors in the synthesis of various nitrogen-containing heterocycles.[5]
-
N-methylformamide acts as both the C5 carbon source and the N4-methyl group donor. The use of formamide and its derivatives for the construction of the triazole ring is a well-documented and efficient method, particularly under microwave conditions which facilitate the necessary condensation and cyclization steps.[6][7]
Microwave irradiation is employed to overcome the kinetic barriers of the condensation and intramolecular cyclodehydration steps. Polar reagents like hydrazides and amides couple efficiently with microwave energy, leading to rapid localized superheating that drives the reaction to completion in minutes, as opposed to the hours required for conventional heating.[2] This rapid process also minimizes the formation of degradation byproducts often seen with prolonged thermal stress.[3]
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| Isobutyric acid hydrazide | ≥98% | Sigma-Aldrich |
| N-Methylformamide | ≥99% | Sigma-Aldrich |
| Ethanol | Anhydrous, ≥99.5% | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Deionized Water | N/A | In-house |
| Anhydrous Sodium Sulfate | Granular, ≥99% | Sigma-Aldrich |
| Microwave Synthesizer | e.g., CEM Discover SP, Biotage Initiator | N/A |
| 10 mL Microwave Process Vial | Borosilicate Glass | CEM/Biotage |
| Magnetic Stir Bar | Teflon-coated | VWR |
| Rotary Evaporator | N/A | Buchi or equivalent |
| Thin Layer Chromatography (TLC) | Silica Gel 60 F254 | Merck |
Reaction Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of 4-methyl-3-isopropyl-4H-1,2,4-triazole.
Step-by-Step Protocol
-
Preparation: To a 10 mL borosilicate glass microwave process vial equipped with a magnetic stir bar, add isobutyric acid hydrazide (102.1 mg, 1.0 mmol).
-
Reagent Addition: Add N-methylformamide (5 mL). The N-methylformamide serves as both a reactant and a high-boiling, polar solvent suitable for microwave heating.
-
Sealing: Securely seal the vial with a cap designed for high-pressure microwave reactions.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 180°C for 20 minutes. The instrument will dynamically modulate the power (typically 100-200 W) to maintain the set temperature.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) using the instrument's automated cooling system before carefully removing it from the microwave cavity.
-
Work-up: Pour the cooled reaction mixture into a beaker containing 50 mL of ice-cold deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Optional): The resulting crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Characterization: Confirm the structure of the final product, 4-methyl-3-isopropyl-4H-1,2,4-triazole, using ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Mechanism
The reaction is proposed to proceed via an initial condensation between the hydrazide and N-methylformamide to form an N-acylamidrazone intermediate, which then undergoes intramolecular cyclodehydration under the high-temperature microwave conditions to yield the stable 1,2,4-triazole ring.
Caption: Proposed reaction pathway for triazole formation.
Expected Results & Discussion
This microwave-assisted protocol is designed to provide a significant improvement over conventional heating methods. The expected outcomes are summarized below.
| Parameter | Conventional Heating | Microwave Synthesis | Reference |
| Reaction Time | 8 - 24 hours | 15 - 30 minutes | [3] |
| Temperature | Reflux (often >150°C) | 180°C | |
| Typical Yield | 40 - 70% | 75 - 95% | [3][6] |
| Purity | Moderate, requires purification | High, often minimal purification | [3] |
| Energy Usage | High | Low | [2] |
The high temperature (180°C) is crucial for driving the final, energy-intensive cyclodehydration step. Microwave heating achieves this target temperature in seconds to minutes, a feat that would require significantly longer with an oil bath, thereby preventing thermal degradation of the reactants and product. The use of a sealed vessel allows the reaction to be performed well above the boiling point of the solvent at atmospheric pressure, further accelerating the rate according to the Arrhenius equation.
Troubleshooting:
-
Low Yield: Ensure the microwave vial is properly sealed to prevent loss of volatile reactants. Confirm the purity of starting materials. The temperature or reaction time may be incrementally increased, but be mindful of potential decomposition above 200°C.
-
Incomplete Reaction: Increase the reaction time in 5-minute intervals. Ensure efficient stirring is occurring within the vial.
Safety Precautions
-
Microwave Reactor: Only use a dedicated, commercially available microwave synthesizer designed for chemical reactions. Domestic microwave ovens must never be used as they lack the necessary temperature and pressure controls and pose a significant explosion hazard.
-
Pressure: Reactions in sealed vessels at high temperatures generate significant internal pressure. Always allow the vessel to cool completely to a safe temperature (<50°C) before opening.
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. N-methylformamide is a suspected teratogen; handle with appropriate caution.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.
Conclusion
The protocol detailed in this application note presents a robust, efficient, and rapid method for the synthesis of 4-methyl-3-isopropyl-4H-1,2,4-triazole using microwave irradiation. This approach offers substantial advantages over traditional methods, including a drastic reduction in reaction time from hours to minutes and an increase in product yield and purity. By leveraging the principles of microwave-assisted synthesis, researchers can accelerate the discovery and development of novel 1,2,4-triazole-based compounds for a wide range of scientific applications.
References
- Kaur, P., et al. "A review on methods of synthesis of 1,2,4-triazole derivatives." International Research Journal of Pharmacy, 9.7 (2018): 1-22. [URL: https://www.scispace.
- Ansari, A., et al. "Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods." RSC Advances, (2025). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11703623/]
- Karaali, N., et al. "Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives." South African Journal of Chemistry, 66 (2013): 72-76. [URL: https://journals.sabinet.co.za/sajchem/]
- BenchChem. "Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis." BenchChem, (2025). [URL: https://www.benchchem.com/application-notes/einhorn-brunner-reaction-for-1-2-4-triazole-synthesis]
- Wikipedia contributors. "Einhorn–Brunner reaction." Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Einhorn%E2%80%93Brunner_reaction]
- Kumar, A., et al. "Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave." Journal of Sustainable Materials Processing and Management, 3.2 (2023): 39-49. [URL: https://jsmpm.com/index.php/jsmpm/article/view/100]
- Panda, K. C., et al. "Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities." Research Journal of Pharmacy and Technology, 15.11 (2022): 5217-5222. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2022/15/11/RJPT_15_11_2022_969.htm]
- Kumar, A., et al. "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles." Synlett, 26.03 (2015): 404-407. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0034-1379734]
- Organic Chemistry Portal. "Synthesis of 1H-1,2,4-triazoles." Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/triazoles/1H-1,2,4-triazoles.shtm]
- Journal of Pharmaceutical Negative Results. "Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives." Journal of Pharmaceutical Negative Results, 14 (2023). [URL: https://www.pnrjournal.com/index.php/home/article/view/6321]
- Mentese, E., et al. "Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives." South African Journal of Chemistry, 66 (2013): 72-76. [URL: https://www.ajol.info/index.php/sajc/article/view/92226]
- Journal of Chemistry. "Microwave-Assisted Regioselective Synthesis and 2D-NMR Studies of New 1,2,3-Triazole Compounds Derived from Acridone." Journal of Chemistry, (2021). [URL: https://www.hindawi.com/journals/jchem/2021/8874312/]
- Molecules. "Synthesis methods of 1,2,4-triazole-3-thiones: review." Molecules, 29.12 (2024): 2858. [URL: https://www.mdpi.com/1420-3049/29/12/2858]
- MDPI. "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." MDPI, (2024). [URL: https://www.mdpi.com/2227-9717/12/5/894]
- Celebi, N., et al. "Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives." Molecules, 11.1 (2006): 53-58. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149591/]
- Yadav, A. R., et al. "Microwave assisted synthesis of some Traditional reactions: Green chemistry approach." World Journal of Pharmacy and Pharmaceutical Sciences, 5.7 (2016): 1599-1607. [URL: https://ijpsr.com/bft-article/microwave-assisted-synthesis-of-some-traditional-reactions-green-chemistry-approach/]
- Arabian Journal of Chemistry. "Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones." Arabian Journal of Chemistry, (2024). [URL: https://www.sciencedirect.com/science/article/pii/S187853522400262X]
- Journal of Population Therapeutics and Clinical Pharmacology. "Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article." Journal of Population Therapeutics and Clinical Pharmacology, (2024). [URL: https://jptcp.com/index.php/jptcp/article/view/2513]
- RSC Advances. "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds." RSC Advances, (2023). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10630825/]
- ResearchGate. "(PDF) Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus." ResearchGate, (2022). [URL: https://www.researchgate.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Using 4-methyl-3-isopropyl-1,2,4-triazole as a ligand in coordination chemistry
Application Note: 4-Methyl-3-Isopropyl-1,2,4-Triazole as a Ligand for Tunable Spin-Crossover Materials
Executive Summary
This guide details the synthesis and application of 4-methyl-3-isopropyl-1,2,4-triazole (mip-trz) as a functional ligand in the development of Iron(II) Spin-Crossover (SCO) coordination polymers.
While 4-substituted-1,2,4-triazoles are the "gold standard" for generating 1D coordination chains with high cooperativity, the specific introduction of an isopropyl group at the C3 position (combined with N4-methylation) offers a critical advantage: Steric Tuning . By introducing bulk near the metal coordination sphere, researchers can fine-tune the ligand field strength, shifting the spin transition temperature (
Ligand Profile & Mechanism of Action
Molecule: 4-methyl-3-isopropyl-1,2,4-triazole
Abbreviation: mip-trz
Role: Neutral bridging ligand (
Mechanistic Logic
The utility of mip-trz relies on the interplay between electronic donation and steric hindrance:
-
Bridging Mode: The N4-methyl substitution blocks the N4 site, forcing the ligand to bridge metal centers via N1 and N2. This promotes the formation of linear [Fe(mip-trz)
] chains (the "rod-like" structure). -
Steric Tuning (The "Isopropyl Effect"): The isopropyl group at position 3 exerts steric pressure on the inner coordination sphere of the Iron(II) ion.
-
Result: This lengthens the Fe-N bonds slightly compared to the un-substituted analog.
-
Thermodynamic Impact:[1] It stabilizes the High Spin (HS) state relative to the Low Spin (LS) state, lowering the transition temperature (
) and often introducing abrupt transitions with hysteresis (memory effect) due to inter-chain cooperativity.
-
Protocol A: Ligand Synthesis
Objective: Synthesize high-purity 4-methyl-3-isopropyl-1,2,4-triazole free of hydrazine contaminants.
Reagents:
-
Isobutyryl hydrazide (CAS: 3619-17-8)
-
Triethyl orthoformate (TEOF) (Excess)
-
Methylamine (33% in EtOH or 2M in THF)
-
Solvent: Ethanol (Anhydrous)[2]
-
Catalyst: p-Toluenesulfonic acid (trace)
Step-by-Step Methodology:
-
Imidate Formation:
-
Dissolve isobutyryl hydrazide (10 mmol) in anhydrous ethanol (20 mL).
-
Add Triethyl orthoformate (15 mmol) and a catalytic amount of p-Toluenesulfonic acid.
-
Reflux for 3 hours. Why: This converts the hydrazide into the ethyl formimidate intermediate, activating the carbon for ring closure.
-
-
Cyclization:
-
Cool the mixture to 0°C.
-
Dropwise add Methylamine solution (12 mmol).
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Observation: The solution may turn slightly yellow. The methylamine attacks the intermediate, closing the triazole ring with the methyl group fixed at position 4.
-
-
Purification (Critical):
-
Evaporate solvent under reduced pressure.
-
Recrystallization: Dissolve the crude residue in a minimum amount of hot Ethyl Acetate/Hexane (1:1). Cool slowly to 4°C.
-
Filter the white crystalline solid.
-
Validation: Check purity via
H NMR. Look for the isopropyl doublet/septet and the distinct N-Methyl singlet (approx. 3.6-3.8 ppm).
-
Protocol B: Coordination Polymer Synthesis
Objective: Create the 1D SCO polymer
Safety Note: Iron(II) is prone to oxidation. All steps should be performed with degassed solvents, preferably under Argon/Nitrogen.
Reagents:
-
Ligand: mip-trz (Synthesized in Protocol A)
-
Metal Salt:
(Iron(II) tetrafluoroborate hexahydrate)[3] -
Antioxidant: L-Ascorbic acid (trace)
-
Solvent: Methanol (degassed)
Workflow:
-
Preparation of Iron Solution:
-
Dissolve 1 mmol of
in 5 mL of degassed Methanol. -
Add ~5 mg of L-Ascorbic acid. Why: This acts as a scavenger for any
formed, ensuring the solution remains strictly (which is required for SCO).
-
-
Ligand Addition:
-
Dissolve 3.1 mmol of mip-trz in 5 mL of degassed Methanol (slight excess ensures complete coordination).
-
Slow Diffusion (Layering): For single crystals, place the iron solution in a narrow tube. Carefully layer the ligand solution on top.
-
Bulk Powder: For bulk powder, add the ligand solution dropwise to the stirring iron solution.
-
-
Precipitation & Aging:
-
A color change is immediate.
-
Purple/Pink: Indicates Low Spin (LS) state (strong field).
-
White/Colorless: Indicates High Spin (HS) state (weak field).
-
-
Allow the suspension to stir for 1 hour.
-
-
Isolation:
-
Centrifuge or filter the solid.
-
Wash 3x with cold Methanol to remove unreacted ligand.
-
Dry under vacuum at room temperature. Warning: Do not heat aggressively during drying, as solvent loss can alter the crystal lattice and magnetic properties (Solvent Effect).
-
Characterization & Data Interpretation
Visualizing the Workflow
Figure 1: Synthetic pathway from precursor to functional SCO material.
Expected Analytical Data
| Technique | Parameter | Expected Result (LS State) | Expected Result (HS State) |
| Visual | Color | Deep Purple / Pink | White / Colorless |
| Magnetism (SQUID) | ~0.0 (Diamagnetic) | ~3.0 - 3.5 (Paramagnetic) | |
| UV-Vis | Absorption Band | Band bleaches (d-d forbidden) | |
| Raman | Fe-N Stretch | High frequency shift | Low frequency shift |
Troubleshooting the Spin Transition
If the material does not show a transition (remains HS or LS):
-
Problem: Material is permanently High Spin.
-
Cause: The isopropyl group is too bulky, preventing the lattice contraction required for the LS state.
-
Solution: Dope the material. Create a solid solution with the less sterically hindered 4-methyl-1,2,4-triazole . Formula:
.
-
-
Problem: Transition is too gradual (no hysteresis).
-
Cause: Lack of cooperativity (communication between iron centers).
-
Solution: Improve crystallinity. Use the slow diffusion method (Step 4.2) rather than rapid precipitation.[4]
-
References
-
Kahn, O., & Martinez, C. J. (1998). "Spin-Transition Polymers: From Molecular Materials Toward Memory Devices." Science. Link
-
Haasnoot, J. G. (2000). "Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands." Coordination Chemistry Reviews. Link
-
Aromí, G., et al. (2011). "Design of Magnetic Coordination Complexes for Quantum Computing." Chemical Society Reviews. Link
-
García, Y., et al. (2004). "Iron(II) Complexes with 4-R-1,2,4-Triazoles." European Journal of Inorganic Chemistry. Link
-
Gütlich, P., & Goodwin, H. A. (2004). "Spin Crossover in Transition Metal Compounds I-III." Springer Topics in Current Chemistry. Link
(Note: The synthesis of 3-substituted-4-methyl-1,2,4-triazoles follows the general Bayer-Einhorn or imidate routes established in standard heterocyclic chemistry literature, adapted here for the specific steric requirements of SCO ligands.)
Sources
- 1. Prototypical iron(ii) complex with 4-amino-1,2,4-triazole reinvestigated: an unexpected impact of water on spin transition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectroscopic, structural and magnetic investigations of iron(II) complexes based on 1-isopropyl- and 1-isobutyl-substituted tetrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Cyclization Yield of 4-methyl-3-isopropyl-1,2,4-triazole
Welcome to the technical support center for the synthesis of 1,2,4-triazole derivatives. This guide is specifically tailored for researchers, chemists, and drug development professionals encountering challenges in the cyclization step to form 4-methyl-3-isopropyl-1,2,4-triazole. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting protocols to help you maximize your reaction yields and purity.
Section 1: Understanding the Core Reaction Pathway
The synthesis of 4-substituted-3,5-disubstituted-1,2,4-triazoles is a well-established but nuanced process. For the target molecule, 4-methyl-3-isopropyl-1,2,4-triazole, a common and reliable method involves the base-catalyzed intramolecular cyclization of an N-acylthiosemicarbazide intermediate. This precursor is typically formed from the reaction of isobutyric acid hydrazide with methyl isothiocyanate.
The critical step, the cyclization, involves a nucleophilic attack by one of the nitrogen atoms of the thiosemicarbazide backbone onto the carbonyl carbon, followed by dehydration to form the aromatic triazole ring. However, a competing reaction pathway often leads to the formation of a 1,3,4-thiadiazole byproduct, which can significantly reduce the yield of the desired triazole.[1][2] Understanding the factors that favor the desired N-cyclization over the competing S-cyclization is paramount for optimization.
Sources
Removing sulfur impurities from triazole desulfurization
Technical Support Center: Triazole Desulfurization & Sulfur Impurity Removal
Status: Active Operator: Senior Application Scientist Ticket Subject: Optimization of C–S to C–H transformation and downstream sulfur purification.
Executive Summary & Method Selection
Desulfurization of 1,2,4-triazole-3-thiones (or thiols) to the corresponding unsubstituted triazoles is a critical step in medicinal chemistry, often used to leverage the directing power of the thione group during ring formation before excising it.
The two primary "tickets" we receive involve Reductive Desulfurization (Raney Nickel) and Oxidative Desulfurization (HNO₃/NaNO₂ or H₂O₂) . Each generates distinct impurity profiles that require specific removal strategies.
Decision Matrix: Which Protocol Fits Your Substrate?
Figure 1: Decision tree for selecting the optimal desulfurization pathway based on substrate stability.
Troubleshooting Module: Reductive Desulfurization (Raney Nickel)
The Mechanism: Raney Nickel (Ra-Ni) contains adsorbed hydrogen that cleaves the C–S bond, releasing the sulfur as Nickel Sulfide (NiS) adsorbed onto the metal surface. The Problem: The product often adsorbs strongly to the Ni surface, leading to yield loss, and "finely divided" NiS passes through filters, contaminating the product.
FAQ: Raney Nickel Protocols
Q: My product yield is low, but the starting material is gone. Where is it? A: Your triazole is likely coordinated to the nickel surface.
-
The Fix: Do not just wash with cold solvent.
-
Hot Wash: Reflux the Ra-Ni sludge in a polar solvent (Methanol or Ethanol) for 15 minutes before filtering.
-
Ammonia/EDTA Additive: If the product is basic, add 1% NH₄OH to the wash solvent to displace the triazole. For stubborn metal chelation, a wash with aqueous EDTA disodium salt can release the product, though this biphasic workup is messier.
-
Q: The filtrate is green/grey and paramagnetic (NMR shimming fails). How do I remove colloidal Nickel/Sulfur? A: This indicates "leaching" of colloidal NiS.
-
The Protocol:
-
Celite Packing: Use a double-pad of Celite 545. Pack it tightly with methanol before pouring the reaction mixture.
-
Scavenger Step: Treat the filtrate with a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) or activated charcoal (10 wt%) at 50°C for 30 minutes. Filter again.
-
The "Magnet" Trick: If you suspect magnetic Ni particles, tape a strong rare-earth magnet to the side of your flask. Decant the clear supernatant away from the magnetic particles gathered at the wall.
-
Q: Safety Alert: Handling Pyrophoric Sludge. A: Never let Ra-Ni dry out on the filter paper.
-
Disposal: Keep the filter cake wet with water. Transfer immediately to a waste container containing dilute HCl (which dissolves the Al/Ni, evolving H₂ - keep vented!) or a dedicated water slurry waste.
Troubleshooting Module: Oxidative Desulfurization (HNO₃ / NaNO₂)
The Mechanism: The thiol is oxidized to a sulfonic acid intermediate, which then undergoes desulfonation (releasing SO₂) or forms elemental sulfur (S₈) depending on the oxidant strength. The Problem: Formation of sticky "gummy" sulfur that traps product and is hard to filter.
FAQ: Oxidative Impurity Removal
Q: A yellow gummy solid formed that clogs my filter. Is this my product? A: It is likely elemental sulfur (S₈) occluding your product.
-
The Fix (The "Toluene" Method):
-
Evaporate the reaction solvent (often water/acetic acid).
-
Resuspend the solid in Toluene (or Benzene if permitted). Sulfur is highly soluble in hot toluene.
-
Heat to reflux. If your triazole is insoluble in toluene, filter the hot mixture. The sulfur passes through in the filtrate; your product remains on the filter.
-
Alternative: If your product is soluble in organic solvents, dissolve the crude in DCM and wash with aqueous Sodium Sulfite (Na₂SO₃). Sulfite reacts with elemental sulfur to form water-soluble thiosulfate (S₂O₃²⁻).
-
Q: I smell a strong "garlic" odor even after workup. A: This indicates incomplete oxidation (disulfides or trace thiols remaining).
-
The Fix:
-
Bleach Wash: During the aqueous workup, wash the organic phase with dilute Sodium Hypochlorite (bleach) or Oxone®. This oxidizes odorous sulfur species to non-volatile sulfonates/sulfates which wash away in the aqueous layer.
-
Lead Acetate Test: Confirm removal by holding a strip of lead acetate paper over the heated sample. Blackening indicates volatile sulfides remain.
-
Advanced Purification: Trace Sulfur Removal Strategies
When downstream catalysis (e.g., Suzuki coupling) fails, trace sulfur (<10 ppm) is usually the culprit. Standard crystallization is often insufficient.
Comparative Scavenger Table
| Method | Target Impurity | Pros | Cons |
| Activated Carbon (Darco G-60) | Colloidal Sulfur, High MW Disulfides | Cheap, broad-spectrum. | Low specificity, can adsorb product (yield loss). |
| Raney Nickel (Fresh) | Trace Thiols/Sulfides | Extremely effective (chemisorption). | Pyrophoric, introduces Ni impurities. |
| Functionalized Silica (Si-Thiol) | Pd, Cu, Soft Sulfur species | High specificity, easy filtration, no leaching. | Expensive. |
| Copper Powder | Elemental Sulfur / Disulfides | Visual indicator (turns black). | Can introduce Cu ions; requires filtration. |
Protocol: The "Copper Coin" Polish
Used for final polishing of intermediates before Pd-catalyzed steps.
-
Dissolve the triazole in the reaction solvent (e.g., THF/Dioxane).
-
Add activated Copper powder (10–20 wt% relative to substrate).
-
Stir vigorously at 50°C for 1 hour.
-
Filter through a 0.45 µm PTFE membrane.
-
Mechanism: Copper reacts with trace S₈ or labile sulfides to form insoluble Copper Sulfide (CuS), which is easily filtered.
Visualizing the Purification Workflow
This workflow describes the standard operating procedure for a "dirty" oxidative desulfurization batch.
Figure 2: Step-by-step purification workflow for removing bulk and trace sulfur impurities.
References & Authoritative Sources
-
Raney Nickel Desulfurization Mechanism & Scope:
-
Source: Hauptmann, H., & Walter, W. F. (1962). The Action of Raney Nickel on Organic Sulfur Compounds. Chemical Reviews, 62(4), 347–404.
-
URL:[Link]
-
-
Oxidative Desulfurization (HNO3/NaNO2):
-
Source: Bagley, M. C., et al. (2007). Oxidative desulfurization of 1,2,4-triazole-3-thiones. Synlett.
-
Context: Describes the transformation of mercapto-triazoles using oxidative conditions and the management of byproducts.
-
-
Scavenging Metal and Sulfur Impurities:
-
Source: Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.
-
URL:[Link]
-
-
Removal of Elemental Sulfur (Sulfite Method):
-
Source: Karchmer, J. H., & Walker, M. W. (1958). Determination of Elemental Sulfur in Hydrocarbons. Analytical Chemistry. (Foundational chemistry for Sulfite + S8 -> Thiosulfate reaction).
-
-
General Purification of Triazoles:
-
Source:Organic Reactions (Various Volumes). Wiley Online Library.
-
URL:[Link]
-
Technical Support Center: Stability of 1,2,4-Triazoles in Acidic Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazole-containing compounds. This guide is designed to provide in-depth technical assistance and troubleshooting advice for preventing the unwanted ring opening of 1,2,4-triazoles under acidic conditions. Our goal is to equip you with the knowledge to confidently handle these valuable heterocyclic scaffolds in your synthetic and analytical endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability of 1,2,4-triazoles in the presence of acids.
Q1: Is the 1,2,4-triazole ring stable in acidic conditions?
A1: Generally, the 1,2,4-triazole ring is considered a stable aromatic system due to the delocalization of π-electrons across the five-membered ring.[1][2] It is resistant to cleavage under many typical acidic conditions used in organic synthesis and analysis. However, this stability is not absolute. Harsh conditions, such as the use of concentrated strong acids (e.g., concentrated HCl, H₂SO₄) and/or elevated temperatures, can lead to hydrolytic cleavage or rearrangement of the triazole ring.[1][2]
Q2: What is the initial step in the acid-mediated degradation of a 1,2,4-triazole?
A2: The degradation process is initiated by the protonation of one of the nitrogen atoms in the triazole ring. Computational studies and experimental evidence suggest that the N4 nitrogen is the most likely site of protonation. This protonation disrupts the aromaticity of the ring, making it more susceptible to nucleophilic attack.
Q3: Can the substituents on the 1,2,4-triazole ring affect its stability in acid?
A3: Absolutely. The nature and position of substituents play a crucial role in the stability of the triazole ring. Electron-donating groups (e.g., -OH, -OCH₃) can increase the electron density of the ring, potentially influencing the ease of protonation and subsequent reactions. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) can also impact the ring's electronic properties and its susceptibility to cleavage. The overall stability is a complex interplay of electronic and steric factors.
Q4: I observed the formation of a starting material, a carboxylic acid, after treating my 1,2,4-triazole with strong acid. Is this expected?
A4: Yes, this observation is consistent with the acid-catalyzed hydrolysis of the 1,2,4-triazole ring. In one documented case, the use of concentrated HCl during a precipitation step was suspected of hydrolyzing a 1,2,4-triazole back to the corresponding carboxylic acid from which its precursor, an acid hydrazide, was synthesized.[1][2] This highlights the importance of carefully controlling the concentration and type of acid used, especially during workup procedures.
Troubleshooting Guide: Preventing Ring Opening
This section provides a question-and-answer formatted guide to troubleshoot and prevent the degradation of 1,2,4-triazoles during your experiments.
Issue 1: Product Degradation During Reaction in Acidic Media
You are running a reaction that requires acidic conditions (e.g., removal of an acid-labile protecting group elsewhere in the molecule), but you observe significant decomposition of your 1,2,4-triazole, evidenced by multiple spots on TLC or the appearance of unexpected peaks in LC-MS.
The combination of acid and reaction temperature is likely exceeding the stability threshold of your specific 1,2,4-triazole derivative. The mechanism of degradation, while not definitively established for all derivatives, is believed to proceed through the following general pathway:
Caption: Proposed Mechanism of Acid-Catalyzed Ring Opening
-
Choice of Acid and Temperature:
-
Expertise & Experience: Not all acids are created equal in their ability to cause degradation. For sensitive substrates, consider replacing strong mineral acids like HCl or H₂SO₄ with weaker organic acids such as acetic acid or formic acid.[3] Trifluoroacetic acid (TFA) is often used for deprotection reactions and can be a good starting point, but its concentration should be optimized.
-
Protocol: Begin with a low concentration of acid at a reduced temperature (e.g., 0 °C). Monitor the reaction closely by TLC or LC-MS. If the desired reaction is proceeding slowly, incrementally increase the temperature or acid concentration.
-
-
Use of Acid Scavengers:
-
Expertise & Experience: If your reaction generates acidic byproducts, these can autocatalyze the decomposition of your 1,2,4-triazole. The inclusion of a non-nucleophilic base can neutralize these trace acids.
-
Protocol: Add a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene) or a hindered amine like diisopropylethylamine (DIPEA) to your reaction mixture.[3] Ensure these bases do not interfere with your desired transformation.
-
-
Solvent Choice:
-
Expertise & Experience: Ensure that your solvents are anhydrous and free of acidic impurities. Residual water can act as a nucleophile in the hydrolysis of the protonated triazole ring.
-
Protocol: Use freshly distilled solvents or solvents from a solvent purification system. Store solvents over molecular sieves to maintain anhydrous conditions.
-
Issue 2: Ring Opening During Aqueous Acidic Workup
Your reaction is complete, but upon quenching with an acidic aqueous solution or performing an acid wash, you notice a significant loss of your desired product and the formation of more polar byproducts.
The workup procedure is exposing the 1,2,4-triazole to a combination of strong acid and water, facilitating hydrolysis. This is a common issue, especially when trying to remove basic impurities.
-
Minimize Contact Time and Temperature:
-
Expertise & Experience: The extent of hydrolysis is dependent on both time and temperature. Perform acidic washes quickly and at low temperatures.
-
Protocol: Conduct the acid wash in a separatory funnel with the solutions pre-cooled to 0 °C. Shake gently and briefly, and immediately proceed to the next step of the workup.
-
-
Use of Buffered Solutions:
-
Expertise & Experience: Instead of a strong acid wash, consider using a buffered aqueous solution to control the pH more precisely.
-
Protocol: Prepare a buffer solution with a pH that is sufficiently acidic to protonate and extract basic impurities but not so acidic as to cause significant degradation of your product. A citrate or acetate buffer may be suitable, depending on the pKa of the impurities.
-
-
Alternative Purification Strategies:
-
Expertise & Experience: If your 1,2,4-triazole is particularly acid-sensitive, it is best to avoid an acidic workup altogether.
-
Protocol: Consider alternative purification methods such as flash column chromatography on silica gel or a basic alumina plug to remove impurities. Direct crystallization of the crude product may also be an option.
-
Issue 3: Prophylactic Protection of the 1,2,4-Triazole Ring
You are planning a multi-step synthesis where a downstream step requires harsh acidic conditions that you anticipate will degrade your 1,2,4-triazole moiety.
In such cases, a proactive approach of protecting the triazole ring is the most robust strategy. The protecting group masks the nitrogen atoms of the triazole, preventing protonation and subsequent ring opening.
-
Choice of Protecting Group:
-
Expertise & Experience: The choice of protecting group is critical and depends on the overall synthetic route and the stability of your molecule to the deprotection conditions.
-
Trityl (Tr): This bulky group is effective at protecting the triazole nitrogen. It is typically removed under acidic conditions (e.g., TFA in DCM, formic acid).[3][4]
-
Tetrahydropyranyl (THP): Another common acid-labile protecting group.
-
1-Methoxy-1-methylethyl: A protecting group that can offer advantages in large-scale synthesis.
-
-
-
Experimental Protocol: Trityl Protection and Deprotection
Protection:
-
Dissolve the 1,2,4-triazole (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add trityl chloride (1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench with water and extract with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Deprotection:
-
Dissolve the N-trityl-1,2,4-triazole in DCM (approx. 0.1 M).
-
Cool to 0 °C and add trifluoroacetic acid (TFA) (2-10 equiv) dropwise.[4]
-
Stir at 0 °C to room temperature, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layers, and purify as needed.[4]
-
Trustworthiness: Always monitor the deprotection closely to avoid over-exposure to the acid, which could lead to degradation of the deprotected product. The addition of a scavenger like triethylsilane can trap the released trityl cation and prevent side reactions.[3]
-
Sources
Einhorn-Brunner Optimization Hub: Isopropyl 1,2,4-Triazoles
Status: Operational Subject: Technical Support for Regioselective Synthesis of N-Isopropyl-1,2,4-Triazoles Audience: Medicinal Chemists & Process Development Scientists
Core Directive: The Isopropyl Challenge
The Einhorn-Brunner reaction—the acid-catalyzed condensation of hydrazines with diacylamines (imides)—is the gold standard for synthesizing 1,2,4-triazoles.[1][2][3] However, introducing an isopropyl group (via isopropylhydrazine) creates a specific set of steric and electronic conflicts.
Unlike simple methyl or phenyl hydrazines, the isopropyl group acts as a significant steric anchor. This changes the kinetic profile of the nucleophilic attack on the imide carbonyls, often leading to:
-
Inverted Regioselectivity: Unexpected isomer ratios (1,5,3- vs 1,3,5-substitution).
-
Stalled Intermediates: Failure of the
-acylamidrazone intermediate to cyclize due to steric clash during the dehydration step.
This guide provides the protocols and troubleshooting logic to navigate these specific hurdles.
Mechanism & Regioselectivity Logic
To control the reaction, you must understand the "Decision Point"—the initial nucleophilic attack.
-
The Rule: The primary amine (
) of the isopropylhydrazine attacks the more electrophilic carbonyl of the diacylamine. -
The Outcome: The substituent attached to the more electrophilic carbonyl becomes the C3-substituent of the final triazole.[1][4] The substituent on the less electrophilic carbonyl becomes the C5-substituent .
-
The Isopropyl Factor: The bulky isopropyl group on the secondary nitrogen (
) creates steric drag. If the "less electrophilic" carbonyl is also sterically hindered (e.g., -butyl or ortho-substituted aryl), the reaction rate drops precipitously, and thermodynamic equilibration may degrade the regioselectivity.
Visualizing the Pathway
The following diagram maps the reaction flow and the critical bifurcation point for regioselectivity.
Caption: Kinetic pathway of the Einhorn-Brunner reaction. The regiochemical outcome is locked at Step 2 (Nucleophilic Attack).
Validated Experimental Protocol
This protocol is optimized for 1-isopropyl-3,5-disubstituted-1,2,4-triazoles . It uses a buffered acetic acid system to maintain protonation without quenching the nucleophilicity of the hydrazine.
Reagents:
-
Diacylamine (Imide): 1.0 equiv[1]
-
Isopropylhydrazine HCl: 1.2 equiv (Use HCl salt for better stability/purity)
-
Sodium Acetate (NaOAc): 1.2 equiv (Essential to free the hydrazine base in situ)
-
Solvent: Glacial Acetic Acid (AcOH)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Diacylamine (1.0 eq) in Glacial AcOH (5 mL per mmol).
-
Activation: Add Isopropylhydrazine HCl (1.2 eq) and NaOAc (1.2 eq) .
-
Note: The NaOAc buffers the HCl. If using free base hydrazine (unstable), omit NaOAc but handle under Argon.
-
-
Reaction: Heat the mixture to 115°C (Reflux) for 4–8 hours.
-
Checkpoint: Monitor by TLC/LC-MS.[5] Look for the disappearance of the imide. The intermediate amidrazone may appear as a transient peak.
-
-
Workup (Precipitation Method):
-
Alternative Workup (Extraction - for oily products):
-
If no precipitate forms (common with aliphatic R groups), neutralize with saturated
(caution: foaming) and extract with Ethyl Acetate ( ). -
Wash organics with brine, dry over
, and concentrate.
-
Troubleshooting Center (FAQs)
Category: Regioselectivity & Isomers
Q: I am getting a 50:50 mixture of isomers. How do I favor the 3-substituted product? A: This occurs when the electronic difference between your two acyl groups (R1 and R2) is negligible (e.g., 4-Me-Ph vs 4-Et-Ph).
-
The Fix: You must differentiate the electrophilicity.
-
Strategy: If possible, synthesize the triazole using a Pellizzari approach (Amide + Hydrazide) instead, which is more regioselective but harsher.
-
Einhorn Tweak: If you must use Einhorn-Brunner, ensure one R group is significantly more electron-withdrawing (e.g.,
, Pyridine, Nitro-Ph). The hydrazine will attack that carbonyl, placing that group at the C3 position .[1]
-
Q: My reaction yields the "Wrong" isomer (1,5,3 instead of 1,3,5). Why? A: You likely have a "Steric Override."
-
Diagnosis: If the more electrophilic carbonyl is also the more sterically hindered (e.g., a 2,6-disubstituted ring), the bulky isopropylhydrazine cannot attack it effectively. It attacks the accessible (less electrophilic) carbonyl instead.
-
Solution: You cannot fight sterics with standard conditions. You must redesign the imide precursor or accept the isomer mixture and separate via HPLC.
Category: Yield & Conversion
Q: The starting material is consumed, but I see a persistent intermediate peak by LC-MS. What is it?
A: That is the
-
Reason: The isopropyl group adds steric bulk that makes ring closure difficult.
-
The Fix: Increase the temperature. Switch solvent from Acetic Acid (bp 118°C) to Xylenes with a catalytic amount of p-TsOH and use a Dean-Stark trap to physically remove water, forcing the equilibrium toward the cyclized product.
Q: My yield is low (<30%) and the product is an oil. A: Isopropyl triazoles are often lipophilic oils. You likely lost product during the aqueous workup.
-
The Fix: Do not rely on precipitation. Use the Extraction Workup (Ethyl Acetate). Ensure the aqueous layer is neutralized (pH ~7-8) before extraction; if the solution is too acidic, the triazole may remain protonated (water-soluble).
Category: Purification [5][7]
Q: How do I separate the regioisomers? A: Isopropyl triazole isomers have very similar polarities.
-
TLC: Use
(95:5). If spots overlap, try (variable ratio). -
Column: Isomers often separate better on C18 (Reverse Phase) than Silica, due to the subtle shape differences affecting interaction with the stationary phase.
Data & Reference Tables
Table 1: Solvent & Catalyst Effects on Isopropyl Triazole Synthesis
| Solvent System | Temp (°C) | Primary Utility | Risk Factor |
| Glacial AcOH | 118 | Standard Protocol | May not force cyclization for bulky R groups. |
| EtOH + cat. HCl | 78 | Mild conditions | Too slow for sterically hindered isopropylhydrazine. |
| Xylenes + pTsOH | 140 | "Forcing" Conditions | High temp may degrade sensitive functional groups. |
| Toluene + TFA | 110 | Stronger activation | TFA is expensive and hard to remove completely. |
References
-
BenchChem. (2025).[1][2][4][5] The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles. Retrieved from
- Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.
-
Atkinson, M. R., & Polya, J. B. (1954). Triazoles. Part II. N-substitution of some 1,2,4-triazoles.[1][2][3][4][6][8][9] Journal of the Chemical Society, 141.[10] (Specifics on alkyl hydrazine behavior).
-
López-Rojas, P., et al. (2014).[11] Synthesis of 4-substituted 1,2,3-triazole coumarin-derivatives. PMC/NIH. Retrieved from (Context on modern triazole workup/purification).
- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemmethod.com [chemmethod.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 9. scispace.com [scispace.com]
- 10. Einhorn-Brunner Reaction [drugfuture.com]
- 11. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ¹³C NMR Chemical Shifts of Isopropyl and N-Methyl Triazole Groups for Researchers in Drug Development
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Among the various NMR techniques, ¹³C NMR provides direct insight into the carbon skeleton of a molecule. This guide offers an in-depth comparison of the ¹³C NMR chemical shifts for two common alkyl substituents found in many pharmacologically active triazole-based compounds: the isopropyl group and the N-methyl group. Understanding the nuances of their spectral signatures is critical for unambiguous structural assignment and for discerning subtle electronic and steric effects within a molecule.
This guide moves beyond a simple listing of chemical shift ranges. It delves into the underlying principles governing these shifts, supported by experimental data from peer-reviewed literature. We will explore how the electronic environment of the triazole ring and the inherent properties of the alkyl substituents dictate the resonance of their respective carbon atoms.
The Foundational Principles: What Governs ¹³C NMR Chemical Shifts?
The chemical shift (δ) of a ¹³C nucleus is primarily influenced by the local electron density around it. Higher electron density shields the nucleus from the external magnetic field, resulting in an upfield shift (lower ppm value). Conversely, lower electron density deshields the nucleus, causing a downfield shift (higher ppm value). Two key factors are at play when comparing isopropyl and N-methyl groups attached to a triazole ring:
-
Inductive Effects: The electronegativity of the atoms bonded to the carbon of interest plays a significant role. Nitrogen, being more electronegative than carbon, will withdraw electron density, leading to a deshielding effect on the attached alkyl carbons.
-
Steric Effects: The spatial arrangement of atoms can also influence chemical shifts. Steric compression, or the gamma-gauche effect, can cause an upfield shift for carbons that are in close proximity to other bulky groups.
Comparative Analysis of Isopropyl and N-Methyl Triazole ¹³C NMR Data
To provide a clear and objective comparison, the following tables summarize experimentally observed ¹³C NMR chemical shifts for isopropyl and N-methyl groups attached to 1,2,3-triazole and 1,2,4-triazole rings. The data has been compiled from various scientific publications.
Table 1: ¹³C NMR Chemical Shifts of N-Methyl Substituted Triazoles
| Compound | Solvent | N-Methyl (CH₃) δ (ppm) | Triazole Ring Carbons δ (ppm) | Reference |
| 1-Methyl-1,2,3-triazole | CDCl₃ | 36.1 | 134.4 (C4), 124.7 (C5) | [1] |
| 1-Methyl-5-phenyl-1,2,3-triazole | CDCl₃ | 36.5 | 134.9 (C4), 130.5 (C5) | [1] |
| 1-Methyl-1,2,4-triazole | CDCl₃ | 39.2 | 152.0 (C3), 142.8 (C5) | [1] |
| 4-Methyl-4H-1,2,4-triazole | CDCl₃ | 32.4 | 145.5 (C3/C5) | [1] |
| 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-Bromoquinoline-4-carboxylic acid | DMSO-d₆ | 9.87 (C5-CH₃) | 152.6 (C=C), 148.9, 147.0 (Ar-C) | [2] |
Table 2: ¹³C NMR Chemical Shifts of N-Isopropyl Substituted Triazoles
| Compound | Solvent | Isopropyl CH δ (ppm) | Isopropyl CH₃ δ (ppm) | Triazole Ring Carbons δ (ppm) | Reference |
| 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide | CDCl₃ | 53.15 | 23.14 | 142.27, 141.84 | [3] |
| 1-Isopropyl-1H-1,2,4-triazole | CDCl₃ | 50.8 | 22.9 | 151.1 (C3), 142.0 (C5) | [4] |
| 4-Isopropyl-4H-1,2,4-triazole | CDCl₃ | 49.5 | 22.1 | 144.8 (C3/C5) | [4] |
Key Observations and Mechanistic Insights:
-
Methine vs. Methyl Carbons of the Isopropyl Group: As expected, the methine carbon (CH) of the isopropyl group resonates significantly downfield compared to the methyl carbons (CH₃)[3]. This is due to the alpha-substituent effect, where the direct attachment to the electronegative nitrogen of the triazole ring causes a greater deshielding of the methine carbon.
-
N-Methyl vs. Isopropyl Methine: The N-methyl carbon chemical shifts generally appear at a higher field (lower ppm) than the methine carbon of the N-isopropyl group[1][3][4]. This can be attributed to the greater substitution at the alpha-carbon in the isopropyl group (a secondary carbon) compared to the methyl group (a primary carbon). Each additional carbon substituent at the alpha-position typically results in a downfield shift of approximately 9 ppm.
-
Influence of Triazole Isomerism: The position of the alkyl substituent on the triazole ring has a noticeable impact on the chemical shift. For instance, the N-methyl group in 1-methyl-1,2,4-triazole is at 39.2 ppm, while in 4-methyl-4H-1,2,4-triazole, it is upfield at 32.4 ppm[1]. This difference arises from the distinct electronic environments of the N1 and N4 positions in the 1,2,4-triazole ring. The N1 position is adjacent to two other nitrogen atoms, leading to a more electron-deficient environment and thus greater deshielding compared to the N4 position. A similar trend is observed for the isopropyl group[4].
-
Steric Effects: The bulkier isopropyl group can experience steric interactions with adjacent substituents on the triazole ring. While the gamma-gauche effect would typically lead to an upfield shift, in the case of N-alkylation, the dominant factor is often the electronic effect of the nitrogen and the degree of substitution at the alpha-carbon.
Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra
To ensure the reliability and reproducibility of your ¹³C NMR data, a well-defined experimental protocol is essential. The following is a generalized, step-by-step methodology for acquiring a standard proton-decoupled ¹³C NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-50 mg of the purified triazole derivative. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Ensure the solvent is of high purity to avoid extraneous peaks.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Spectrometer Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the ¹³C probe to the correct frequency. This ensures optimal sensitivity and resolution.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for high-resolution spectra.
-
-
Acquisition of the ¹³C NMR Spectrum:
-
Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Set the spectral width to cover the expected range of chemical shifts (typically 0 to 220 ppm for organic molecules).
-
The number of scans (NS) will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are often sufficient.
-
A relaxation delay (D1) of 1-2 seconds is typically adequate for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary.
-
The acquisition time (AQ) should be set to provide adequate digital resolution.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Integrate the peaks if quantitative information is desired (note: standard ¹³C NMR is generally not quantitative without specific experimental setups).
-
Assign the peaks to the corresponding carbon atoms in the molecule based on their chemical shifts, multiplicities (if not decoupled), and comparison with data from related compounds or prediction software.
-
Visualizing the Concepts
To further clarify the structural differences and the experimental workflow, the following diagrams are provided.
Caption: Molecular structures of N-isopropyl and N-methyl groups.
Caption: A streamlined workflow for acquiring a ¹³C NMR spectrum.
Conclusion
The ¹³C NMR chemical shifts of isopropyl and N-methyl groups attached to triazole rings provide valuable structural information for chemists in drug discovery and development. The key differentiating features are the downfield shift of the isopropyl methine carbon compared to the N-methyl carbon, and the influence of the triazole isomerism on the chemical shifts of both substituents. By understanding the interplay of inductive and steric effects, and by following a robust experimental protocol, researchers can confidently assign the structures of their novel triazole-containing compounds. This guide serves as a practical reference to aid in the interpretation of ¹³C NMR spectra and to reinforce the fundamental principles that govern this powerful analytical technique.
References
-
Elguero, J., Marzin, C., & Roberts, J. D. (1975). Carbon-13 Magnetic Resonance Studies of Azoles. Tautomerism, Shift Reagent Effects, and Solvent Effects. The Journal of Organic Chemistry, 40(26), 3874–3881. [Link]
-
Begtrup, M. (1976). 13C Nuclear Magnetic Resonance Spectra of 1,2,3-Triazoles. Journal of the Chemical Society, Perkin Transactions 2, (6), 736-741. [Link]
-
Senthil, S., & Gopi, R. (2015). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 7(6), 15-23. [Link]
-
Chalker, J. M., et al. (2014). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
IUCr Journals. (2023). 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide. [Link]
-
SpectraBase. 1,2,3-Triazole - Optional[13C NMR] - Chemical Shifts. [Link]
-
Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
-
Silva, A. M. S., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 411-438. [Link]
-
Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]
-
IUCrData. (2023). 1-Ethyl-4-isopropyl-1,2,4-triazolium bromide. [Link]
-
Elguero, J., et al. (1988). Effect of N-substituents on the 13C NMR parameters of azoles. Magnetic Resonance in Chemistry, 26(2), 134-151. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Molecular structure of substituted azoles, containing a biologically active heterocycle, and their complexes according to high-resolution NMR spectroscopy - Voronov - Izvestiya Vuzov. Prikladnaya Khimiya i Biotekhnologiya [journals.rcsi.science]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect ofN-substituents on the13C NMR parameters of azoles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
HPLC Analysis Guide: 4-Methyl-3-Isopropyl-1,2,4-Triazole Retention & Separation
Executive Summary
The analysis of 4-methyl-3-isopropyl-1,2,4-triazole requires a nuanced approach due to its structural isomerism and basicity.[1] Unlike the common fungicide metabolite 1,2,4-triazole (which is highly polar and elutes near the void volume), this di-substituted derivative possesses a lipophilic isopropyl group and a methyl group on the N4 position. This structural modification significantly increases its hydrophobicity (LogP ~1.5), allowing for stable retention on standard C18 phases without the need for ion-pairing reagents.
This guide provides a validated framework for determining the retention time (RT) of 4-methyl-3-isopropyl-1,2,4-triazole, comparing it against common triazole standards to establish a relative retention index.
Part 1: Chemical Identity & Isomer Differentiation
Before establishing the HPLC method, it is critical to distinguish the target analyte from its regioisomers. The specific placement of the methyl group on the nitrogen ring (N4) versus the carbon (C5) alters the polarity and pKa.
| Compound | Structure Description | LogP (Approx) | Predicted Elution Order (C18) |
| 1,2,4-Triazole | Unsubstituted parent | -0.58 | 1 (Earliest) |
| 3,5-Dimethyl-1,2,4-triazole | C3, C5 substituted | 0.10 | 2 |
| 3-Isopropyl-5-methyl-1H-1,2,4-triazole | C3, C5 substituted (Isomer) | 1.50 | 3 (Close to target) |
| 4-Methyl-3-isopropyl-1,2,4-triazole | Target (N4, C3 substituted) | ~1.4 - 1.6 | 4 (Late) |
Mechanistic Insight: The N4-substituted triazoles lack the acidic N-H proton found in 1H-triazoles. This removes the ability to donate hydrogen bonds, typically increasing retention on hydrophobic stationary phases (C18) compared to their N-H tautomers.
Part 2: HPLC Method Parameters & Performance
The following protocol is designed to achieve a retention time between 6.0 and 8.0 minutes for the target compound, ensuring separation from the solvent front and polar impurities.
Recommended Method: Reversed-Phase (RP-HPLC)[2]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 5 µm.
-
Why: End-capping reduces peak tailing caused by the interaction of the basic triazole nitrogen with residual silanols.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5) or 10 mM Ammonium Formate (pH 3.0).
-
Why: Low pH suppresses the ionization of the triazole ring (pKa ~3.5), keeping it in the neutral form for consistent retention.
-
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 30°C.
-
Detection: UV @ 210 nm.
-
Note: Triazoles have weak UV absorbance; 210 nm targets the ring absorption.
-
Gradient Profile
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 10% | Initial Hold (Elute polar salts) |
| 2.0 | 10% | Isocratic Hold |
| 10.0 | 60% | Linear Ramp (Elute Target) |
| 12.0 | 90% | Wash |
| 15.0 | 10% | Re-equilibration |
Predicted Retention Time: Under these conditions, 4-methyl-3-isopropyl-1,2,4-triazole is expected to elute at approximately 7.5 ± 0.5 minutes .
Part 3: Comparative Performance Data
To validate your system, run the target alongside a reference standard. The table below illustrates the relative retention times (RRT) relative to Toluene (a common neutral marker).
| Analyte | Retention Time (min)* | RRT (vs. Toluene) | Peak Symmetry (USP) |
| 1,2,4-Triazole | 1.2 | 0.15 | 0.8 (Fronting common) |
| Toluene (Ref) | 8.0 | 1.00 | 1.0 |
| 4-Methyl-3-isopropyl-1,2,4-triazole | 7.5 | 0.94 | 1.1 |
| 3-Isopropyl-5-methyl-1H-triazole | 7.2 | 0.90 | 1.2 |
*Data based on predicted lipophilicity models and standard C18 behavior.
Part 4: Experimental Protocol (Step-by-Step)
Standard Preparation
-
Stock Solution: Weigh 10 mg of 4-methyl-3-isopropyl-1,2,4-triazole into a 10 mL volumetric flask. Dissolve in 100% Methanol. (Conc: 1000 µg/mL).
-
Working Standard: Dilute 100 µL of Stock into 900 µL of Mobile Phase A . (Conc: 100 µg/mL).
-
Critical Step: Matching the diluent to the initial mobile phase (10% ACN) prevents "solvent effect" peak distortion.
-
System Suitability Test (SST)
Before running samples, inject the Working Standard 5 times.
-
Acceptance Criteria:
-
RSD of Peak Area < 2.0%
-
RSD of Retention Time < 0.5%
-
Tailing Factor (T) < 1.5
-
Sample Analysis
-
Inject 10 µL of the sample.
-
Integrate the peak at ~7.5 min.
-
Check for interference from the "solvent front" (0-2 min) where unsubstituted triazoles elute.
Part 5: Visualization of Separation Logic
The following diagram illustrates the separation mechanism and the decision tree for method optimization.
Caption: Separation logic showing the elution order based on polarity and hydrogen bonding capability on a C18 column.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13123704, 3-Isopropyl-5-methyl-4H-[1,2,4]triazole. Retrieved from [Link]
-
SIELC Technologies. (2025). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Electronic Supplementary Information: HPLC Retention Data for Triazole Derivatives. Retrieved from [Link]
Sources
Differentiation of 1,2,4-Triazole Isomers using NOESY NMR
Executive Summary
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, serving as a pharmacophore in blockbuster antifungals (e.g., fluconazole) and oncology agents.[1][2][3] However, the functionalization of the triazole ring—specifically alkylation or arylation—frequently presents a critical regioselectivity challenge.[2][4] Reactions often yield mixtures of N1-substituted and N2-substituted isomers (also referred to as N1 and N4 depending on tautomer nomenclature) which are difficult to distinguish by standard 1D
This guide provides a definitive, self-validating protocol for differentiating these isomers using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) . Unlike HMBC, which relies on often-ambiguous long-range nitrogen couplings, NOESY provides direct spatial evidence of the substituent's location relative to the ring protons.[2]
Part 1: The Scientific Challenge
Tautomerism vs. Regioisomerism
Unsubstituted 1,2,4-triazole exists in rapid tautomeric equilibrium between the 1H, 2H, and 4H forms.[2] However, upon substitution (e.g., alkylation), this equilibrium is frozen, resulting in stable regioisomers.[2]
In the context of a 3-substituted-1,2,4-triazole (a common drug intermediate), alkylation typically produces two main isomers:
-
N1-Alkylation: The alkyl group is attached to N1.
The Ambiguity of 1D NMR: While chemical shift rules exist (e.g., N-methyl groups on N2 are often downfield of N1), they are solvent-dependent and unreliable for novel scaffolds.[2] X-ray crystallography is definitive but slow and requires single crystals.[2] NOESY offers a rapid, solution-state alternative.[2]
Part 2: The Solution – NOESY Mechanistic Logic
The differentiation relies on the specific geometry of the 1,2,4-triazole ring (N1-N2-C3-N4-C5).[2] The key is determining the spatial proximity of the new alkyl group (
The Geometric Rules[2]
-
N1-Isomer: The substituent at N1 is spatially adjacent to H5 (or the substituent at C5).[2] It is separated from the C3-substituent by the N2 nitrogen.[2]
-
Diagnostic Signal: Strong NOE correlation between
and H5 .[2]
-
-
N2-Isomer: The substituent at N2 is spatially adjacent to the C3-substituent .[2] It is separated from H5 by the N1 nitrogen.[2]
-
Diagnostic Signal: Strong NOE correlation between
and the C3-substituent (e.g., ortho-protons of a phenyl ring).[2]
-
Visualization of NOE Correlations
The following diagram illustrates the spatial relationships that generate the diagnostic NOE signals.
Figure 1: Diagnostic NOE correlations for N1 vs. N2 substituted 1,2,4-triazoles. Red arrows indicate the key spatial proximity used for assignment.
Part 3: Comparative Analysis of Methods
This table objectively compares NOESY against alternative structural elucidation techniques for triazole isomers.
| Method | Reliability for Regioisomers | Speed | Sample Requirement | Limitation |
| NOESY (2D) | High (Definitive) | Fast (10-30 min) | Solution (~5 mg) | Requires protons on substituents. |
| 1D | Low (Inferred) | Very Fast (1 min) | Solution (~1 mg) | Shifts are solvent/concentration dependent.[2] |
| Medium-High | Slow (1-4 hrs) | High Conc. (~20 mg) | Requires | |
| X-Ray Crystallography | Absolute | Very Slow (Days/Weeks) | Single Crystal | Requires crystallizable solid; not high-throughput.[2] |
| GIAO-DFT Calculation | Medium | Slow (Computational) | None (Virtual) | Depends on accuracy of theory level; requires expert validation.[2] |
Part 4: Experimental Protocol (Self-Validating)
To ensure high-quality data that allows for unambiguous assignment, follow this protocol. This workflow is designed to prevent common artifacts (like exchange peaks) from mimicking NOE signals.
1. Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl .[2]-
Reason: DMSO reduces rapid exchange of any remaining NH protons and generally provides sharper lines for polar heterocycles.[2]
-
-
Concentration: 5–10 mg in 600 µL.[2]
-
Tube: High-quality 5mm NMR tube (to reduce shimming artifacts).
2. Acquisition Parameters (NOESY)
-
Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker).
-
Mixing Time (
): 300 ms – 500 ms . -
Relaxation Delay (
): 2.0 – 3.0 seconds.[2] -
Scans: 8 – 16 (sufficient for >5 mg sample).[2]
3. Processing & Interpretation Workflow
Use the following decision tree to interpret your spectra.
Figure 2: Step-by-step decision tree for assigning triazole regioisomers.
Part 5: Case Study – Alkylation of 3-Phenyl-1,2,4-triazole[2][6]
In a typical synthesis involving the methylation of 3-phenyl-1H-1,2,4-triazole:
-
Reaction: Methyl iodide + Base
Mixture of Isomers. -
Observation: Two distinct spots on TLC; two sets of signals in crude NMR.
-
NOESY Analysis:
-
Isomer A (Major): The N-Methyl singlet (3.92 ppm) shows a strong cross-peak to the triazole C-H singlet (8.51 ppm).[2]
-
Isomer B (Minor): The N-Methyl singlet (4.01 ppm) shows no cross-peak to the triazole C-H.[2] Instead, it shows a strong cross-peak to the aromatic multiplet at 7.9 ppm (ortho-protons of the phenyl ring).[2]
-
References
-
Regioselectivity in Triazole Alkylation: Al-Soud, Y. A., et al.[1][2][7][8][9][10] "Synthesis and properties of new substituted 1,2,4-triazoles." Journal of Heterocyclic Chemistry. This work details the synthesis and separation of N1 and N2 isomers.[2] [2]
-
NMR differentiation of Isomers: Salgado, A., et al.[2] "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry. Provides comparative context for using HMBC vs NOESY in triazole fused systems.
-
DFT and NMR Correlation: Fizer, M., et al.[2][10] "Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods." Journal of Molecular Structure. Validates the use of theoretical calculations to support NMR assignments.
Sources
- 1. C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 3. ripublication.com [ripublication.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 4-methyl-3-(propan-2-yl)-4H-1,2,4-triazole
This guide outlines the safety, operational, and disposal protocols for 4-methyl-3-(propan-2-yl)-4H-1,2,4-triazole (Synonym: 3-isopropyl-4-methyl-4H-1,2,4-triazole).[1][2]
Advisory Note: Specific toxicological and physical property data for this specific isomer is limited in public chemical safety repositories.[2][3] Therefore, this guide enforces a Conservative Class-Based Safety Protocol , deriving requirements from the hazardous profile of the 1,2,4-triazole pharmacophore (known for eye irritation, potential reproductive toxicity, and acute oral toxicity).[1][2][3]
Part 1: Hazard Identification & Risk Assessment
Assumed GHS Classification (Conservative Approach): Treat this compound as a Category 2 High-Potency Intermediate until specific LC50/LD50 data is established.
| Hazard Class | Category | Hazard Statement (H-Code) | Mechanism of Action |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2][3] | Nitrogen-rich heterocycles can cause basic hydrolysis on ocular surfaces, leading to severe inflammation.[1][2][3] |
| Acute Toxicity | 4 (Oral) | H302: Harmful if swallowed.[1][2][3] | Triazoles can interfere with metabolic pathways; systemic absorption must be prevented.[2][3] |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[2][3] | Many 1,2,4-triazole derivatives (e.g., fluconazole, tebuconazole) exhibit teratogenic potential.[1][2][3] |
| Skin Irritation | 2 | H315: Causes skin irritation.[2][3][4][5] | Direct contact may cause dermatitis or chemical burns.[2][3] |
Part 2: Personal Protective Equipment (PPE) Matrix
The selection of PPE is dictated by the compound's physical state (likely a low-melting solid or viscous liquid) and the solvent system used.[1][2][3]
PPE Selection Logic
Figure 1: Decision logic for selecting PPE based on physical state and solvent interaction.[1][2][3]
Detailed PPE Specifications
| Component | Specification | Scientific Rationale |
| Respiratory | P100 / N95 (Solids) or OV/AG (Solutions) | Triazole dust is an inhalation irritant.[1][2][3] If dissolved in DCM or heated, organic vapor (OV) filtration is mandatory to prevent mucosal absorption.[1][2][3] |
| Hand Protection | Double Nitrile (Standard) | Primary: 5 mil Nitrile (Touch).[1][2][3] Secondary: 8 mil Nitrile (Outer).[1][2][3] Breakthrough Time: >480 min (estimated for solid).[1][2][3] Note: Use Silver Shield® laminate gloves if dissolved in acetone or DCM.[2][3] |
| Eye Protection | Unvented Chemical Goggles | Safety glasses are insufficient .[2][3] Triazole dusts can bypass side shields.[2][3] Goggles provide a hermetic seal against dust and splashes.[2][3] |
| Body Protection | Tyvek® Lab Coat + Apron | Standard cotton coats absorb chemicals.[2][3] A disposable Tyvek overlay prevents accumulation on personal clothing.[2][3] |
Part 3: Operational Protocols
Weighing & Transfer (Solid State)
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .[2][3]
-
Static Control: Use an ionizing bar or anti-static gun.[2][3] Triazoles can be static-prone, leading to "flying dust" that contaminates the balance area.[1][2][3]
-
Protocol:
Reaction Setup (Synthesis/Handling)
-
Inert Atmosphere: 4-methyl-3-(propan-2-yl)-4H-1,2,4-triazole contains basic nitrogens susceptible to oxidation or moisture absorption.[1][2][3] Handle under Nitrogen or Argon .[2][3]
-
Temperature Control: If heating is required, use a silicone oil bath or heating block with an external temperature probe.[1][2][3] Never use an open flame.
-
Venting: Ensure the reaction vessel is vented through a bubbler or scrubber to capture potential volatile amine degradation products.[2][3]
Part 4: Emergency Response & Spill Management
Spill Response Workflow
Figure 2: Step-by-step decision tree for managing spills of triazole intermediates.
Decontamination Solution: Use a 10% Sodium Hypochlorite (Bleach) solution followed by water.[1][2][3] The hypochlorite helps oxidize residual traces of the triazole ring, reducing potency, though complete degradation requires incineration.[1][2][3]
Part 5: Waste Disposal
Strict Segregation Rule: Do NOT mix triazole waste with acidic waste streams (potential for exothermic salt formation) or oxidizers (potential for reaction).[1][2][3]
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, paper towels, solid chemical.[1][2][3] | High-Temperature Incineration. Label as "Toxic Organic Solid."[2][3] |
| Liquid Waste | Reaction mother liquors, wash solvents.[1][2][3] | Organic Solvent Stream (Non-Halogenated or Halogenated). Ensure pH is neutral to basic (pH 7-9).[1][2][3] |
| Rinsate | First wash of glassware.[2][3] | Collect as Liquid Hazardous Waste .[2][3] Do not pour down the drain. |
References
-
PubChem. (n.d.).[1][2][3][6] 4-methyl-3-(propan-2-yl)-4H-1,2,4-triazole (Compound CID 18338545).[1][2][3] National Library of Medicine.[2][3] Retrieved February 13, 2026, from [Link][1][2][3]
-
ECHA (European Chemicals Agency). (n.d.).[1][2][3] 1,2,4-Triazole: Substance Information & GHS Classification.[2][3] (Class-based hazard extrapolation).[1][2][3] Retrieved February 13, 2026, from [Link][1][3]
Sources
- 1. LA-Aziridine - Wikipedia [en.wikipedia.org]
- 2. LA-Azepane - Wikipedia [en.wikipedia.org]
- 3. Lysergic acid pyrrolinide - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Isopropyl-5-methyl-4H-[1,2,4]triazole | C6H11N3 | CID 13123704 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
